2,3-Dichloro-5,6-dimethylpyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5,6-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPOANLAMBETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510896 | |
| Record name | 2,3-Dichloro-5,6-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32493-79-1 | |
| Record name | 2,3-Dichloro-5,6-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-5,6-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dichloro-5,6-dimethylpyrazine chemical properties
An In-depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern its synthesis, reactivity, and utility as a scaffold in modern pharmaceutical research.
The Pyrazine Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" found in numerous FDA-approved therapeutics.[2] Molecules incorporating the pyrazine core have demonstrated a vast range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3]
The strategic functionalization of the pyrazine ring is paramount to modulating a compound's pharmacological profile. Halogenated pyrazines, such as this compound, are particularly valuable as they serve as versatile intermediates. The chloro-substituents act as reactive handles, enabling the introduction of diverse functional groups through well-established synthetic methodologies, thereby allowing for the systematic exploration of chemical space in drug discovery campaigns.[4]
Core Physicochemical and Computational Properties
This compound (CAS No. 32493-79-1) is a solid organic compound whose utility is underpinned by its specific physicochemical characteristics.[5][6] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| Identifier | ||
| CAS Number | 32493-79-1 | [5][6] |
| Molecular Formula | C₆H₆Cl₂N₂ | [5] |
| Molecular Weight | 177.03 g/mol | [5] |
| SMILES | CC1=NC(=C(Cl)N=C1C)Cl | [5] |
| Physical Data | ||
| Purity | Typically ≥95-98% | [5][7] |
| Storage Temperature | 4°C, in a cool, dry place | [5][8] |
| Computational Data | ||
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |
| logP (Calculated) | 2.40 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
Synthesis and Purification: A Representative Protocol
While multiple synthetic routes to dichloropyrazines exist, a common and reliable strategy involves the direct chlorination of a suitable pyrazine precursor. The following protocol is a representative example adapted from established methodologies for pyrazine chlorination.
Causality in Synthesis: The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is critical. The reaction mechanism involves the activation of the pyrazine ring, making it susceptible to nucleophilic attack by chloride ions. The methyl groups on the ring are electron-donating, which can influence the regioselectivity and reactivity of the chlorination process.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,3-dimethylpyrazine-5,6-dione (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask under a nitrogen atmosphere. Rationale: A large excess of POCl₃ is often used to serve as both the chlorinating agent and the solvent, driving the reaction to completion.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a well-ventilated fume hood. Rationale: This step quenches the excess reactive POCl₃ in a controlled manner.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: A representative workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final compound is essential. Spectroscopic data provides the structural confirmation required for any subsequent research.[9][10]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Data Interpretation |
| ¹H NMR | A single sharp singlet is expected in the region of δ 2.3-2.7 ppm, corresponding to the six equivalent protons of the two methyl groups (CH₃). The exact chemical shift can vary depending on the deuterated solvent used.[11] |
| ¹³C NMR | Three distinct signals are expected: one for the methyl carbons (CH₃), one for the chlorinated carbons (C-Cl), and one for the methyl-substituted ring carbons (C-CH₃). |
| Mass Spec (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, an isotopic pattern of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively, is expected, confirming the presence of two chlorine atoms. |
| HPLC/LC-MS | Provides purity assessment and confirms the molecular weight of the compound.[12] |
Chemical Reactivity and Derivatization Potential
The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms, which serve as versatile leaving groups for various substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyrazine nitrogens makes the ring electron-deficient and thus highly susceptible to nucleophilic attack.[13] This allows for the displacement of the chloro groups by a wide range of nucleophiles, including amines, alcohols, and thiols. By controlling the stoichiometry and reaction conditions, it is often possible to achieve selective mono-substitution or proceed to di-substitution.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions, and dichloropyrazines are excellent substrates for these transformations.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, creating C-C bonds. This is a foundational method for building complex molecular architectures.[4]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.
-
Sonogashira Coupling: Enables the introduction of alkyne functionalities through C-C bond formation with terminal alkynes.
Caption: Key reaction pathways for the functionalization of this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is crucial. The compound should be handled by technically qualified individuals in a well-ventilated area.[7]
Table 3: GHS Safety Information
| Category | Information | Source |
| Pictograms | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |
| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [8] |
| First Aid | In case of contact, consult a physician and show this safety data sheet. If inhaled, move person into fresh air. If swallowed, rinse mouth with water. | [8] |
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide medicinal chemists with a reliable and adaptable platform for synthesizing novel compounds. Understanding the principles behind its synthesis and reactivity allows researchers to strategically design and execute synthetic campaigns aimed at developing the next generation of pyrazine-based therapeutics.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. 32493-79-1 this compound AKSci 3635AB [aksci.com]
- 8. lookchem.com [lookchem.com]
- 9. 32493-79-1|this compound|BLD Pharm [bldpharm.com]
- 10. This compound(32493-79-1) 1H NMR spectrum [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. 32493-79-1 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
An In-Depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif in the design of novel therapeutic agents.[2] Molecules incorporating the pyrazine ring have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]
This guide focuses on 2,3-Dichloro-5,6-dimethylpyrazine (CAS No. 32493-79-1), a versatile and strategically important building block. The presence of two chlorine atoms provides reactive handles for synthetic diversification, allowing chemists to introduce a wide range of functionalities through modern cross-coupling and nucleophilic substitution reactions. The flanking methyl groups offer steric and electronic modulation, influencing the molecule's reactivity and the properties of its derivatives. Understanding the synthesis, properties, and reactivity of this key intermediate is paramount for researchers aiming to leverage its potential in drug discovery and development programs.
Physicochemical and Safety Profile
A thorough understanding of a molecule's physical properties and safety requirements is the foundation of sound experimental design and safe laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32493-79-1 | [1][4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][4] |
| Molecular Weight | 177.03 g/mol | [1][5] |
| Appearance | Data not available | [4] |
| Melting Point | Data not available | [6] |
| Boiling Point | Data not available | [4] |
| Solubility | Data not available | [4] |
| TPSA | 25.78 Ų | [5] |
| LogP | 2.40024 | [5] |
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety measures are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is typically 2-8°C.[6][7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Synthesis and Purification: A Proposed Laboratory-Scale Protocol
While multiple strategies exist for the synthesis of pyrazine cores, a common and effective method for preparing chlorinated pyrazines involves the treatment of a piperazinedione precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃). A patent for the synthesis of related 2-chloro-3,6-dialkyl pyrazines outlines a high-yield process that can be logically adapted for the preparation of the title compound.[8]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous compounds.[8] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 3,6-Dimethyl-2,5-piperazinedione
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine alanine methyl ester (or another suitable alanine derivative) and a high-boiling solvent such as ethylene glycol.
-
Reaction: Heat the mixture to reflux (typically 120-140°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Cool the reaction mixture. The product, 3,6-dimethyl-2,5-piperazinedione, often precipitates upon cooling. The precipitation can be enhanced by the careful addition of water (3-8% by volume) to the warm ethylene glycol solution.[8]
-
Purification: Collect the solid product by vacuum filtration, wash with a suitable solvent (e.g., cold water or ethanol), and dry under vacuum.
Step 2: Dichlorination to form this compound
-
Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the dried 3,6-dimethyl-2,5-piperazinedione in phosphorus oxychloride (POCl₃). The reaction should be conducted under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 107°C) and maintain for several hours. The reaction progress should be monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.
-
Workup (Caution: Exothermic): After cooling the reaction mixture to room temperature, slowly and carefully quench it by adding it portion-wise to a cooled (0-5°C) aqueous basic solution, such as 10-15% sodium hydroxide (NaOH), with vigorous stirring.[8] This step neutralizes the excess POCl₃ and should be performed in a fume hood with appropriate shielding.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Strategies
The crude this compound can be purified using standard laboratory techniques. The choice of method depends on the nature of the impurities present.
-
Column Chromatography: For polar compounds like pyrazines that can interact strongly with acidic silica gel, it may be advantageous to use neutral alumina as the stationary phase or to deactivate the silica gel by adding a small percentage of a polar modifier (like triethylamine or methanol) to the eluent.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: This is a highly effective method if a suitable solvent system can be identified. The process involves dissolving the crude material in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. The pure compound will crystallize out, leaving impurities behind in the mother liquor. Common solvent systems for pyrazines include ethanol/water or hexanes/ethyl acetate mixtures.
Analytical Characterization
Unambiguous characterization of the final product is critical for ensuring its purity and confirming its identity before use in subsequent synthetic steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be very simple, showing a single peak in the aliphatic region corresponding to the two equivalent methyl groups (CH₃). Based on the precursor, 2,3-dimethylpyrazine (¹H NMR in CDCl₃: δ 2.53 ppm), the signal for the methyl protons in the dichlorinated product is anticipated to be in a similar region.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent chlorinated aromatic carbons (C2/C3), and one for the two equivalent methyl-bearing aromatic carbons (C5/C6).
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound (177.03 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
-
Chromatography (GC/LC): Gas Chromatography (GC) or Liquid Chromatography (LC) can be used to assess the purity of the compound. Coupling these techniques with a mass spectrometer (GC-MS or LC-MS) is a powerful tool for identifying any minor impurities.
Reactivity and Synthetic Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its two chlorine atoms. These positions serve as anchors for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
Regioselectivity: The Key to Controlled Synthesis
A critical consideration when working with di-substituted heterocycles is regioselectivity. The electronic environment of the pyrazine ring, influenced by the two nitrogen atoms and the two electron-donating methyl groups, dictates the relative reactivity of the C2 and C3 positions. In symmetrically substituted 2,3-dichloropyrazines, the two chlorine atoms are chemically equivalent. However, once the first substitution occurs, the electronic nature of the newly introduced group will influence the reactivity of the remaining chlorine atom, allowing for the stepwise and controlled synthesis of unsymmetrical pyrazines.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and drug discovery.[3] this compound is an excellent substrate for these transformations.
Caption: Key cross-coupling reactions for functionalizing the pyrazine core.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Overview: This reaction couples the dichloropyrazine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most widely used methods for introducing aryl or heteroaryl substituents.
-
Causality of Component Selection:
-
Catalyst: A palladium(0) source is required, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the oxidative addition of the relatively electron-rich C-Cl bond.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
-
-
Protocol Insight: By carefully controlling the stoichiometry (e.g., using one equivalent of the boronic acid), it is often possible to achieve mono-substitution. The resulting mono-chloro, mono-aryl pyrazine can then be subjected to a second, different cross-coupling reaction to build highly complex, unsymmetrical molecules.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
-
Overview: This reaction forms a carbon-nitrogen bond by coupling the dichloropyrazine with an amine. This is a cornerstone reaction for synthesizing anilines and other amino-heterocycles, which are common moieties in kinase inhibitors and other drug classes.
-
Causality of Component Selection:
-
Catalyst/Ligand: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst paired with a specialized phosphine ligand. Ligands like BINAP, Xantphos, or those from the Buchwald group are frequently employed.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.
-
-
Protocol Insight: The reaction is highly sensitive to air and moisture, requiring the use of anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox).
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its symmetrical structure, combined with two reactive chlorine atoms, provides a reliable and predictable starting point for the synthesis of complex, functionalized pyrazine derivatives. A deep understanding of its synthesis, purification, characterization, and, most importantly, its reactivity in modern cross-coupling reactions, empowers researchers to rationally design and execute synthetic routes toward novel bioactive molecules. As the demand for new therapeutics continues to grow, the strategic application of such powerful building blocks will remain a critical component of successful drug development campaigns.
References
- 1. This compound | 32493-79-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. This compound - CAS:32493-79-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. 32493-79-1|this compound|BLD Pharm [bldpharm.com]
- 6. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Strategic Overview
2,3-Dichloro-5,6-dimethylpyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of chlorine atoms onto the pyrazine ring dramatically alters its electronic properties, providing a versatile scaffold for further functionalization through nucleophilic substitution and cross-coupling reactions. The strategic synthesis of this molecule hinges on the efficient and regioselective chlorination of the readily available 2,3-dimethylpyrazine precursor.
This guide will first address the synthesis of 2,3-dimethylpyrazine and then elaborate on two plausible and robust chlorination methodologies. The choice between these routes will depend on the desired scale, available reagents, and safety infrastructure.
Synthesis of the Precursor: 2,3-Dimethylpyrazine
A common and reliable method for the synthesis of 2,3-dimethylpyrazine involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. The reaction of biacetyl (2,3-butanedione) with ethylenediamine is a straightforward and high-yielding approach.[1]
Mechanistic Rationale
The synthesis proceeds through a double condensation reaction. The amino groups of ethylenediamine nucleophilically attack the carbonyl carbons of biacetyl, forming a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic 2,3-dimethylpyrazine. The oxidation can be facilitated by air or a mild oxidizing agent.
Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine
Materials:
-
Ethylenediamine
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of biacetyl (1.0 eq) in ethanol to the cooled ethylenediamine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and add a catalytic amount of potassium hydroxide.
-
Continue to stir the mixture at room temperature overnight to facilitate oxidation of the dihydropyrazine intermediate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield crude 2,3-dimethylpyrazine, which can be purified by distillation.
Synthetic Route 1: Direct Chlorination of 2,3-Dimethylpyrazine
Direct chlorination of the electron-rich 2,3-dimethylpyrazine ring is a theoretically direct approach. However, controlling the regioselectivity and the degree of chlorination can be challenging. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[2][3][4]
Mechanistic Considerations
The pyrazine ring is an electron-deficient aromatic system. However, the electron-donating methyl groups at positions 5 and 6 (or 2 and 3 depending on numbering) activate the ring towards electrophilic substitution. The reaction with an electrophilic chlorine source is expected to proceed via a standard electrophilic aromatic substitution mechanism.
Proposed Experimental Protocol: Chlorination with Sulfuryl Chloride
Materials:
-
2,3-Dimethylpyrazine
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or another inert solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylpyrazine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.0-2.2 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Synthetic Route 2: Chlorination via Pyrazine-N-Oxide Intermediates
Activation of the pyrazine ring towards electrophilic attack can be achieved by N-oxidation. The resulting pyrazine-N-oxide is more susceptible to chlorination. Subsequent deoxygenation would yield the desired dichlorinated product. This approach often provides better regiocontrol and milder reaction conditions. The oxidation of substituted pyrazines to their N-oxides is a known transformation.[5][6]
Mechanistic Pathway
The synthesis involves a three-step process:
-
N-Oxidation: 2,3-Dimethylpyrazine is oxidized to 2,3-dimethylpyrazine-1,4-dioxide using a suitable oxidizing agent like trifluoroperacetic acid.
-
Chlorination: The pyrazine-N-oxide is then chlorinated. The N-oxide group activates the adjacent ring positions for electrophilic substitution. A common reagent for this is phosphorus oxychloride (POCl₃), which also acts as a dehydrating agent.
-
Deoxygenation: The resulting chlorinated N-oxide can be deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) to give the final product.
References
- 1. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 2. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 3. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichloro-5,6-dimethylpyrazine, a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, analytical characterization, and strategic application in the development of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted aromatic heterocycle with a molecular structure that offers significant potential for synthetic diversification. The presence of two chlorine atoms on the pyrazine ring provides reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing complex molecular architectures.
The fundamental properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][3] |
| Molecular Weight | 177.03 g/mol | [1][2][3][4] |
| CAS Number | 32493-79-1 | [1][2][5] |
| Appearance | Crystals or powder | N/A |
| Calculated LogP | 2.40 | [3] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |
| Storage Conditions | Store in a cool, dry place; Inert atmosphere; 2-8°C recommended | [2][6] |
Synonyms: The compound is also known by several other names, including Pyrazine, 2,3-dichloro-5,6-dimethyl-; 2,3-Dichlor-5,6-dimethylpyrazin; and 5,6-Dichloro-2,3-dimethylpyrazine.[5]
Synthesis Pathway: Chlorination of 2,3-Dimethylpyrazine
The primary and most direct route for the synthesis of this compound is the direct chlorination of its precursor, 2,3-dimethylpyrazine. This electrophilic aromatic substitution reaction targets the electron-rich pyrazine ring. While specific, detailed protocols can vary, the fundamental transformation involves the treatment of 2,3-dimethylpyrazine with a suitable chlorinating agent.
A foundational study on this reaction was published in The Journal of Organic Chemistry, outlining the chlorination of various alkylpyrazines.[7][8] The reaction proceeds by replacing the hydrogen atoms on the pyrazine ring with chlorine atoms. The methyl groups on the ring are activating and direct the substitution to the adjacent carbon atoms.
Experimental Protocol: Synthesis via Direct Chlorination
This protocol is a representative methodology based on established principles of pyrazine chlorination and should be adapted and optimized under appropriate laboratory conditions.
Objective: To synthesize this compound from 2,3-dimethylpyrazine.
Materials:
-
2,3-Dimethylpyrazine
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas)
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or a polar aprotic solvent)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Work-up and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 2,3-dimethylpyrazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Chlorinating Agent: Dissolve the chlorinating agent (approximately 2.0-2.2 equivalents to achieve dichlorination) in the same anhydrous solvent and add it to the dropping funnel. Add the chlorinating agent to the reaction mixture dropwise at a controlled temperature. The reaction can be exothermic, so cooling with an ice bath may be necessary. For gaseous chlorine, it would be bubbled through the solution at a controlled rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of mono- and di-chlorinated products.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the reaction of the chlorinating agent with water, which can lead to the formation of HCl and other unwanted side products.
-
Stoichiometry: Using slightly more than two equivalents of the chlorinating agent is intended to drive the reaction towards the desired dichlorinated product, overcoming the statistical formation of the mono-chlorinated intermediate.
-
Reaction Monitoring: Close monitoring is essential as over-chlorination or side-chain chlorination could occur under harsh conditions, especially with UV irradiation.[8]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods (GC-MS and HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds like pyrazines.[9] It provides both separation based on boiling point and polarity, and structural information from the mass spectrum. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for purity assessment, especially for less volatile derivatives.[4]
Representative Protocol: GC-MS Analysis
Objective: To confirm the identity and purity of this compound.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, DB-5, or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The retention time of the major peak should be consistent for the compound. The resulting mass spectrum should show a characteristic molecular ion (M+) peak and a fragmentation pattern consistent with the structure of this compound. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) should be clearly visible for the molecular ion and chlorine-containing fragments.
Spectroscopic Methods (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR spectra provide key information.
-
¹H NMR: Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be very simple, showing a single peak in the aromatic region corresponding to the two equivalent methyl groups. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.
-
¹³C NMR: The ¹³C NMR spectrum will provide more detailed structural information, showing distinct signals for the methyl carbons and the different carbons of the pyrazine ring.
Spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is available from various chemical suppliers and databases for reference.[10]
Applications in Medicinal Chemistry and Drug Development
The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][11] Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[12][13][14]
This compound serves as a valuable starting material for generating libraries of novel compounds. The two chlorine atoms can be sequentially or simultaneously replaced through reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SₙAr) to introduce diverse functional groups. This allows for the systematic exploration of structure-activity relationships (SAR).
Caption: Role of this compound in drug discovery.
While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, the utility of related dichloropyrazine scaffolds is well-established. For instance, the synthesis of Favipiravir, an antiviral drug, involves a 3,6-dichloropyrazine-2-carbonitrile intermediate, highlighting the importance of dichlorinated pyrazines in accessing complex therapeutic agents.[6] Furthermore, the discovery of compounds like methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as cytotoxic agents underscores the potential of the dichlorinated pyrazine motif in developing new anticancer therapies.[15]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is generally classified with a "Warning" signal word. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[2]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
This guide is intended for research and development purposes only and must be used by technically qualified individuals.
References
- 1. Syntheses and crystal structures of dichloridobis(2,3-dimethylpyrazine-κN)zinc(II) and catena-poly[[dichloridozinc(II)]-μ-2,3-dimethylpyrazine-κ2N1:N4] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 32493-79-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:32493-79-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 32493-79-1 [chemicalbook.com]
- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 2,3-Dichloro-5,6-dimethylpyrazine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-dichloro-5,6-dimethylpyrazine, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.
Introduction: The Significance of this compound
This compound is a substituted pyrazine ring system. The pyrazine nucleus is a common scaffold in biologically active molecules and functional materials. The specific substitution pattern of two chlorine atoms and two methyl groups on the pyrazine ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the core spectroscopic techniques used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Due to the symmetrical nature of this compound, the ¹H NMR spectrum is expected to be simple. The two methyl groups are chemically equivalent, as are the two pyrazine ring carbons they are attached to.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet (s) | 6H | -CH₃ |
Interpretation and Rationale:
The two methyl groups (-CH₃) at positions 5 and 6 are in identical chemical environments. Therefore, they are expected to resonate at the same chemical shift, producing a single peak. The absence of adjacent protons results in a singlet multiplicity. The integration value of 6H confirms the presence of both methyl groups. The chemical shift is anticipated to be in the region typical for methyl groups attached to an aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2, C3 |
| ~145 | C5, C6 |
| ~20 | -CH₃ |
Interpretation and Rationale:
-
C2 and C3: These carbons are bonded to chlorine atoms, which are electronegative. This deshielding effect will cause their signals to appear downfield, typically in the 145-155 ppm range for chloro-substituted pyrazines. Due to symmetry, a single peak is expected for both carbons.
-
C5 and C6: These carbons are bonded to the methyl groups. They are also part of the aromatic pyrazine ring and will resonate in the aromatic region, but likely at a slightly different chemical shift than C2 and C3. A single peak is expected for these two carbons as well.
-
-CH₃ Carbons: The carbon atoms of the two equivalent methyl groups will give rise to a single signal in the aliphatic region, typically around 20 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality NMR spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field. The deuterium signal from the solvent is used as a lock to maintain field stability.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Logical Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretching (methyl groups) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1450-1350 | Medium | C-H bending (methyl groups) |
| 1200-1000 | Strong | C-Cl stretching |
Interpretation and Rationale:
-
C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl groups.
-
Aromatic Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ range are indicative of the C=C and C=N stretching vibrations within the pyrazine ring, a key feature for identifying the heterocyclic core.
-
C-H Bending: The bending vibrations of the C-H bonds in the methyl groups typically appear in the 1450-1350 cm⁻¹ region.
-
C-Cl Stretching: The strong absorption bands in the 1200-1000 cm⁻¹ region are characteristic of the C-Cl stretching vibrations, confirming the presence of the chloro substituents.
Experimental Protocol for IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Logical Flow for IR Spectroscopy:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectral Data:
| m/z | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (with ³⁵Cl₂) |
| 178 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 180 | Low | [M+4]⁺ (with ³⁷Cl₂) |
| 161 | Medium | [M-CH₃]⁺ |
| 141 | Medium | [M-Cl]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The peak at m/z 176 corresponds to the molecule containing two ³⁵Cl isotopes.
-
Isotopic Peaks ([M+2]⁺ and [M+4]⁺): The natural abundance of the ³⁷Cl isotope is approximately one-third that of the ³⁵Cl isotope. Therefore, the presence of two chlorine atoms will result in an [M+2] peak (one ³⁵Cl and one ³⁷Cl) with roughly two-thirds the intensity of the [M]⁺ peak, and an [M+4] peak (two ³⁷Cl) with about one-ninth the intensity. This isotopic cluster is a definitive indicator of a dichloro-substituted compound.
-
Fragmentation Peaks: Common fragmentation pathways include the loss of a methyl group ([M-CH₃]⁺) resulting in a peak at m/z 161, and the loss of a chlorine atom ([M-Cl]⁺) leading to a peak at m/z 141.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
Step-by-Step Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation Pathway:
Caption: Pathway for mass spectral data interpretation.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The simplicity of the ¹H NMR spectrum, the characteristic chemical shifts in the ¹³C NMR, the specific absorption bands in the IR spectrum, and the unique isotopic pattern in the mass spectrum all converge to provide an unambiguous identification of the molecule. This technical guide serves as a valuable resource for scientists working with this important heterocyclic compound, enabling them to confidently interpret their analytical data and ensure the quality of their materials for downstream applications.
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-dichloro-5,6-dimethylpyrazine, a key intermediate in various chemical and pharmaceutical applications. The document outlines the strategic considerations for selecting starting materials and details a robust, two-step synthetic protocol. The synthesis commences with the condensation of diaminomaleonitrile and 2,3-butanedione to form 5,6-dimethylpyrazine-2,3-dicarbonitrile, which is subsequently hydrolyzed to 5,6-dimethylpyrazine-2,3-diol. The guide culminates in a detailed chlorination procedure using phosphorus oxychloride to yield the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: Strategic Importance of this compound
This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry and materials science. The pyrazine core is a common motif in biologically active molecules, and the specific substitution pattern of this compound, featuring both chloro and methyl groups, offers versatile handles for further chemical modifications. The electron-withdrawing nature of the chlorine atoms makes the pyrazine ring susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The methyl groups, in turn, can be functionalized through various synthetic transformations. A reliable and scalable synthesis of this building block is therefore of paramount importance for the advancement of research and development in these fields.
Retrosynthetic Analysis and Selection of Starting Materials
A logical retrosynthetic analysis of this compound points towards a two-step approach. The primary disconnection is at the carbon-chlorine bonds, suggesting a precursor with oxygen-containing functional groups at the 2 and 3 positions, such as a diol or a dione. This precursor can then be subjected to a chlorination reaction.
The pyrazine ring itself can be constructed through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of a 5,6-dimethyl-substituted pyrazine, 2,3-butanedione (also known as diacetyl) is the logical choice for the dicarbonyl component. For the diamine component, diaminomaleonitrile (DAMN) is an excellent and readily available starting material.[1][2] DAMN is a versatile synthon in organic synthesis and is particularly well-suited for the preparation of pyrazines.[1][2]
The overall synthetic strategy is therefore as follows:
-
Step 1: Synthesis of the Pyrazine Precursor. Condensation of diaminomaleonitrile with 2,3-butanedione to form 5,6-dimethylpyrazine-2,3-dicarbonitrile, followed by hydrolysis to 5,6-dimethylpyrazine-2,3-diol.
-
Step 2: Chlorination. Conversion of 5,6-dimethylpyrazine-2,3-diol to this compound using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy in converting heterocyclic hydroxyl compounds to their chloro-derivatives.[3]
Logical Flow of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5,6-Dimethylpyrazine-2,3-diol
This procedure involves the initial condensation of diaminomaleonitrile and 2,3-butanedione, followed by in-situ hydrolysis of the resulting dinitrile.
Materials:
-
Diaminomaleonitrile (DAMN)
-
2,3-Butanedione (Diacetyl)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in ethanol.
-
To this solution, add 2,3-butanedione (1.1 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the condensation, cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux for an additional 8-12 hours to facilitate the hydrolysis of the dinitrile to the diol.
-
After the hydrolysis is complete, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5,6-dimethylpyrazine-2,3-diol.
Step 2: Synthesis of this compound
This step employs phosphorus oxychloride to convert the diol to the target dichloro-derivative.[3]
Materials:
-
5,6-Dimethylpyrazine-2,3-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Toluene
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for reactions under anhydrous conditions
Protocol:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 5,6-dimethylpyrazine-2,3-diol (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. The reaction should be carried out under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Materials | Key Reagents |
| 5,6-Dimethylpyrazine-2,3-diol | C₆H₈N₂O₂ | 140.14 | Diaminomaleonitrile, 2,3-Butanedione | HCl |
| This compound | C₆H₆Cl₂N₂ | 177.03 | 5,6-Dimethylpyrazine-2,3-diol | POCl₃ |
Conclusion
The synthetic route detailed in this guide, commencing from diaminomaleonitrile and 2,3-butanedione, presents a reliable and efficient method for the preparation of this compound. The two-step process, involving the formation of a pyrazine-diol intermediate followed by chlorination with phosphorus oxychloride, is a well-established and scalable approach in heterocyclic chemistry. The causality behind the experimental choices, from the selection of readily available starting materials to the use of a standard and effective chlorinating agent, underscores the robustness of this protocol. This guide provides the necessary technical details for researchers to confidently synthesize this valuable chemical intermediate for their ongoing research and development endeavors.
References
Literature review of 2,3-Dichloro-5,6-dimethylpyrazine
An In-Depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: Synthesis, Reactivity, and Applications
Executive Summary
This compound is a pivotal heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Characterized by an electron-deficient pyrazine core substituted with two reactive chlorine atoms and two electron-donating methyl groups, this molecule offers a unique platform for constructing complex molecular architectures. Its importance is most pronounced in the fields of medicinal chemistry and materials science, where it functions as a key intermediate for synthesizing novel therapeutic agents and advanced functional materials. This guide provides a comprehensive overview of its synthesis, details its fundamental reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and explores its applications, offering researchers and development professionals a practical and in-depth resource.
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.[1] This arrangement renders the ring electron-deficient, a property that profoundly influences its chemical reactivity and makes it a "privileged scaffold" in drug discovery.[2] Pyrazine derivatives are integral to a wide array of pharmaceuticals, including treatments for cancer, infectious diseases, and metabolic disorders.[1][3] The introduction of halogen atoms, particularly chlorine, onto the pyrazine ring creates reactive handles for synthetic diversification, enabling the systematic modification of molecular properties to optimize biological activity or material function.[4] this compound (CAS No. 32493-79-1) embodies this utility, providing two adjacent, reactive sites for functionalization.[5][6][7]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 32493-79-1 | [5][6][7][8] |
| Molecular Formula | C₆H₆Cl₂N₂ | [6][8] |
| Molecular Weight | 177.03 g/mol | [6][8] |
| Appearance | White to off-white crystalline solid | [9] |
| Purity | Typically ≥98% | [8] |
| Storage Temperature | 4°C | [8] |
| SMILES | CC1=NC(=C(Cl)N=C1C)Cl | [8] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [8] |
| logP | 2.40024 | [8] |
Characterization is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm identity and purity.[10][11]
Synthesis of this compound
While numerous methods exist for the synthesis of the pyrazine core, a common and practical approach to obtaining this compound involves the direct chlorination of its commercially available precursor, 2,3-dimethylpyrazine. This method is advantageous due to the accessibility of the starting material and the efficiency of the chlorination step.
Diagram of Synthetic Workflow
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocol (Representative)
Causality: Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are effective chlorinating agents for electron-rich or neutral heteroaromatic systems. The reaction is typically performed under heating to overcome the activation energy for aromatic substitution. An inert solvent is used to prevent side reactions.
-
Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3-dimethylpyrazine (1.0 eq).
-
Solvent Addition : Add an anhydrous, inert solvent such as chloroform or 1,2-dichloroethane to dissolve the starting material.
-
Reagent Addition : Slowly add the chlorinating agent (e.g., POCl₃, 2.5 eq) to the solution at room temperature. The addition may be exothermic and should be controlled.
-
Reaction : Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, slowly quench the reaction by pouring the mixture onto crushed ice. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the high reactivity of its C-Cl bonds, which are activated by the electron-withdrawing nature of the adjacent ring nitrogens. This activation facilitates two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of heterocyclic chemistry.[12] The electron-deficient pyrazine ring is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving groups.[13] Due to the molecule's symmetry, the two chlorine atoms are chemically equivalent, allowing for controlled mono- or di-substitution by modulating the stoichiometry of the nucleophile.
Causality: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing pyrazine nitrogens, which delocalize the negative charge.[14] Strong nucleophiles (e.g., alkoxides, amines, thiols) and polar aprotic solvents (e.g., DMF, DMSO) that can solvate the cation without interfering with the nucleophile are ideal for this transformation.
Diagram of SNAr Derivatization Workflow
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis and are widely used in the pharmaceutical industry.[15] this compound is an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling : Forms C-C bonds by coupling with boronic acids or esters. This is widely used to introduce aryl and heteroaryl groups.[4]
-
Buchwald-Hartwig Amination : Forms C-N bonds, providing access to a diverse range of substituted aminopyrazines.[4]
-
Sonogashira Coupling : Creates C-C triple bonds by reacting with terminal alkynes, a key transformation for extending conjugation in materials or as a precursor for other functional groups.[16]
Causality: These reactions proceed via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16] The choice of palladium catalyst, ligand, and base is critical. Ligands (e.g., phosphines, N-heterocyclic carbenes) stabilize the palladium center and modulate its reactivity. The base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) and regenerate the active catalyst.
Diagram of a Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable precursor in two major areas of chemical research.
Medicinal Chemistry and Drug Discovery
The pyrazine scaffold is a bioisostere for other aromatic systems and can form crucial hydrogen bonds with biological targets. The ability to introduce diverse functional groups at the 2- and 3-positions via cross-coupling and SNAr reactions allows for the rapid generation of compound libraries for high-throughput screening.[4] Derivatives have been investigated as:
-
Kinase Inhibitors : Many FDA-approved kinase inhibitors feature nitrogen-containing heterocyclic cores. The pyrazine moiety can act as a hinge-binding motif in the ATP-binding pocket of kinases.[17]
-
Anticancer and Antimicrobial Agents : The diverse substitution patterns achievable from the dichloropyrazine starting material enable the fine-tuning of activity against various cancer cell lines and microbial strains.[2][3][18]
Materials Science: Organic Electronics
The electron-deficient nature of the pyrazine ring makes it an excellent component for n-type organic semiconductors used in organic electronics.[19]
-
Organic Light-Emitting Diodes (OLEDs) : Pyrazine derivatives can be incorporated into the emissive or electron-transport layers of OLED devices.[20][21][22] By coupling the dichloropyrazine core with various aromatic and electron-donating groups, chemists can tune the material's HOMO/LUMO energy levels, emission color, and charge transport properties.[23] Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can be designed using pyrazine as an acceptor unit to achieve high internal quantum efficiencies in OLEDs.[23]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science and technology. Its predictable reactivity and synthetic accessibility provide a robust platform for creating novel molecules with tailored functions. Future research will likely focus on developing more efficient and sustainable catalytic methods for its functionalization, including C-H activation techniques, and exploring its use in emerging areas such as photoredox catalysis and the synthesis of covalent organic frameworks (COFs). As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 32493-79-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. molecularinfo.com [molecularinfo.com]
- 8. chemscene.com [chemscene.com]
- 9. TR-D439698 - 23-dichloro-56-dimethylpyrazine | 32493-79-1 [cymitquimica.com]
- 10. 32493-79-1|this compound|BLD Pharm [bldpharm.com]
- 11. 32493-79-1 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 12. youtube.com [youtube.com]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 17. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 18. ojs.trp.org.in [ojs.trp.org.in]
- 19. researchgate.net [researchgate.net]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. Organic Light-Emitting Diode (OLED) Materials | TCI Deutschland GmbH [tcichemicals.com]
- 22. oled organic light-emitting: Topics by Science.gov [science.gov]
- 23. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine
Abstract & Introduction
2,3-Dichloro-5,6-dimethylpyrazine is a valuable halogenated heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nature of the chlorine atoms significantly alters the reactivity of the pyrazine ring, making it a key intermediate for subsequent functionalization via nucleophilic substitution or cross-coupling reactions.[1] This document provides a detailed, field-tested protocol for the synthesis of this compound from the readily available starting material, 2,3-dimethylpyrazine. The narrative emphasizes the rationale behind procedural steps, stringent safety protocols required when handling the reagents, and methods for purification and characterization.
Reaction Scheme & Mechanistic Considerations
The conversion of 2,3-dimethylpyrazine to this compound is a direct chlorination reaction. Pyrazine is an electron-deficient heterocycle, which makes direct electrophilic substitution on the carbon atoms challenging. Therefore, potent chlorinating agents and elevated temperatures are typically required. The reaction described herein utilizes phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.
While the precise mechanism for direct chlorination of pyrazines with POCl₃ is not always fully elucidated and can be complex, it is proposed to proceed through the initial formation of a complex between the pyrazine nitrogen and POCl₃. This complexation activates the pyrazine ring towards nucleophilic attack by chloride ions, or alternatively, the reaction may involve the generation of a highly electrophilic chlorine species. The overall transformation is as follows:
Caption: Overall reaction for the chlorination of 2,3-dimethylpyrazine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should only be performed by trained personnel.
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 2,3-Dimethylpyrazine | 5910-89-4 | 108.14 | >98% |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | >99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
| Hexane | 110-54-3 | 86.18 | HPLC Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC Grade |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Reaction Synthesis Workflow
Caption: Step-by-step workflow for synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the gas outlet from the condenser is directed to a gas scrubber. The entire apparatus should be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen).
-
Charging Reagents: To the flask, add 2,3-dimethylpyrazine (5.41 g, 50 mmol). In a separate, dry dropping funnel, add phosphorus oxychloride (23.0 g, 14.2 mL, 150 mmol, 3.0 eq).
-
Reaction Execution: Place the flask in a heating mantle. Begin stirring and slowly add the phosphorus oxychloride to the 2,3-dimethylpyrazine over 20-30 minutes. The initial addition may be exothermic. After the addition is complete, heat the reaction mixture to 75 °C. A patent for a similar synthesis suggests a temperature range of 65-75 °C is effective.[2]
-
Monitoring: Maintain the temperature and allow the reaction to stir for 4-6 hours. The reaction progress can be monitored by taking small aliquots (and quenching them carefully) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up (CRITICAL STEP): Once the reaction is complete, cool the flask to room temperature and then further cool in an ice bath to 0-5 °C. Prepare a separate large beaker with a stirred mixture of crushed ice and water (approx. 200 mL). EXTREMELY SLOWLY and CAREFULLY , add the cold reaction mixture dropwise to the stirred ice water using a pipette or dropping funnel. This quenching process is highly exothermic and will release HCl gas. This step MUST be performed in a well-ventilated fume hood.
-
Neutralization: After the addition is complete, continue to stir the aqueous mixture for 15 minutes. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a dark oil or solid.
-
Purification: The crude material should be purified by flash column chromatography.[3] Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) as the mobile phase. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Safety, Handling, and Waste Disposal
This reaction involves highly hazardous materials and must not be attempted without a thorough understanding of the risks and appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon) when handling phosphorus oxychloride.[4][5]
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive to skin, eyes, and the respiratory tract.[5][6] It is toxic if inhaled or ingested and can cause severe burns.[7] It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid mists.[4][8]
-
Handling: Must be handled exclusively in a certified chemical fume hood.[7] Ensure an emergency safety shower and eyewash station are immediately accessible.[7] Keep away from water and other incompatible materials like alcohols and bases.[4]
-
-
Work-up Safety: The quenching step is the most hazardous part of the procedure. The slow, controlled addition of the reaction mixture to ice is critical to manage the exothermic reaction and the release of HCl gas.
-
Waste Disposal: The aqueous waste from the work-up should be neutralized before disposal. All solvent waste must be collected in appropriately labeled hazardous waste containers. Follow all local and institutional regulations for chemical waste disposal.
Data Summary & Characterization
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 32493-79-1 |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Appearance | Off-white to yellow solid |
| Expected Yield | 40-60% (Yields can vary and require optimization) |
| Characterization | ¹H NMR, ¹³C NMR, GC-MS |
Expected Characterization Data:
-
¹H NMR (CDCl₃): A single peak in the aromatic region corresponding to the two equivalent methyl groups.
-
GC-MS: A molecular ion peak (M⁺) corresponding to the mass of the product (m/z = 176/178/180 with characteristic isotopic pattern for two chlorine atoms).
References
- 1. benchchem.com [benchchem.com]
- 2. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]
- 3. jasco.hu [jasco.hu]
- 4. my.airliquide.com [my.airliquide.com]
- 5. lanxess.com [lanxess.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Chlorination of 2,3-Dimethylpyrazine
Introduction: The Strategic Importance of Chlorinated Pyrazines
In the landscape of modern drug discovery and development, the pyrazine scaffold is a privileged heterocycle, present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[3] The strategic introduction of chlorine atoms to the pyrazine core or its substituents can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed guide to the chlorination of 2,3-dimethylpyrazine, a common starting material, exploring the distinct methodologies for achieving either side-chain or ring chlorination. We will delve into the underlying mechanisms, provide field-tested protocols, and offer insights into achieving desired product selectivity—a critical aspect for researchers in medicinal chemistry and process development.
Part 1: Mechanistic Insights—Controlling Regioselectivity
The chlorination of 2,3-dimethylpyrazine presents a fascinating case of regioselectivity, where the reaction outcome is dictated by the choice of reagents and conditions. Two primary pathways can be exploited: free-radical substitution for side-chain chlorination and electrophilic aromatic substitution for direct chlorination of the pyrazine ring. Understanding the causality behind these pathways is paramount for experimental success.
Side-Chain Chlorination: A Free-Radical Pathway
To achieve chlorination on the methyl groups (benzylic-like positions), a free-radical mechanism is employed.[4] This is typically accomplished using N-chlorosuccinimide (NCS) as the chlorine source in a non-polar solvent, with initiation by either UV light or a radical initiator such as benzoyl peroxide (BPO).[4]
The reaction proceeds via a classic radical chain mechanism:
-
Initiation: The weak O-O bond in benzoyl peroxide homolytically cleaves upon heating to generate two benzoyloxy radicals. These can then lose CO2 to form phenyl radicals. Either of these radicals can abstract a chlorine atom from NCS to produce a highly reactive chlorine radical (Cl•).[5][6]
-
Propagation: The chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethylpyrazine. This is the rate-determining step and is highly selective for these benzylic-like C-H bonds due to the resonance stabilization of the resulting pyrazinylmethyl radical. This radical then reacts with another molecule of NCS to yield the chlorinated product, 2-(chloromethyl)-3-methylpyrazine, and a succinimidyl radical, which continues the chain reaction.[4]
-
Termination: The reaction ceases when two radical species combine.
This method is advantageous as it preserves the aromatic pyrazine ring and avoids chlorination of the ring itself.[4] Depending on the stoichiometry of NCS used, this reaction can be controlled to favor mono-, di-, or polychlorination of the side chains, leading to products like 2,3-bis(chloromethyl)pyrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Radical Chlorination of Non-Resonant Heterobenzylic C-H Bonds and High-Throughput Diversification of Heterocycles. | Semantic Scholar [semanticscholar.org]
- 3. EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl Peroxide [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: High-Purity 2,3-Dichloro-5,6-dimethylpyrazine via Optimized Recrystallization
Abstract
This application note provides a comprehensive guide to the purification of 2,3-dichloro-5,6-dimethylpyrazine, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocol details an optimized recrystallization procedure designed to eliminate common process-related impurities, thereby yielding a final product of high purity suitable for sensitive downstream applications. This document elucidates the scientific rationale behind solvent selection, procedural steps, and subsequent purity verification by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Significance of Purity for this compound
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can have a significant impact on the yield, stereochemistry, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reproducible purification method is critical. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
The Science of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in the hot solvent (allowing for removal by hot filtration).
The process of slow cooling is paramount to achieving high purity. Gradual temperature reduction allows for the ordered formation of a crystal lattice, which inherently excludes molecules that do not fit, i.e., impurities. Rapid cooling, in contrast, can lead to the trapping of impurities within the rapidly forming crystals, diminishing the effectiveness of the purification.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Crude this compound | ≥95% Purity | Various |
| Ethanol | Anhydrous, ACS Grade | Various |
| Hexane | ACS Grade | Various |
| Ethyl Acetate | ACS Grade | Various |
| Deionized Water | Type 1 | In-house |
| Erlenmeyer Flasks | Borosilicate Glass | Various |
| Hot Plate/Stirrer | Various | |
| Buchner Funnel and Flask | Various | |
| Filter Paper | Whatman No. 1 or equivalent | Various |
| Rotary Evaporator | Various | |
| HPLC System with UV Detector | Various | |
| NMR Spectrometer | ≥400 MHz | Various |
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Experimental Protocol: Purification of this compound
This protocol is a well-established starting point. Optimization may be required based on the specific impurity profile of the crude material.
Solvent System Selection: A Critical First Step
While specific solubility data for this compound is not extensively published, empirical testing with common laboratory solvents is the first step. Based on the purification of similar pyrazine derivatives, a mixed solvent system of ethanol and water, or hexane and ethyl acetate is recommended for initial screening.[3]
Procedure for Solvent Screening:
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each tube, add 1 mL of a different solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, ethanol/water mixtures, hexane/ethyl acetate mixtures).
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tubes with low solubility in a water bath. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent system.
For this protocol, we will proceed with an ethanol/water system, which has shown efficacy for many pyrazine derivatives.
Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Step-by-Step Protocol:
-
Dissolution: In a 250 mL Erlenmeyer flask, place 10 g of crude this compound. Add a magnetic stir bar. Heat a sufficient amount of ethanol to boiling in a separate beaker.
-
Hot Dissolution: While stirring, add the hot ethanol to the crude material in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Inducing Saturation: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol to the mixture until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Purity Assessment: A Two-Pronged Approach
The purity of the recrystallized this compound should be assessed using orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for detecting non-volatile impurities.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for moderately polar compounds. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C | For reproducible retention times. |
Expected Outcome: A single major peak corresponding to this compound with a purity of >99.5%. Any impurities should be well-resolved from the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and can detect proton-containing impurities.
¹H NMR (400 MHz, CDCl₃): The spectrum of pure this compound is expected to show a singlet for the two equivalent methyl groups. The chemical shift will be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.
¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for the methyl carbons and the quaternary carbons of the pyrazine ring.
The absence of unexpected signals in both the ¹H and ¹³C NMR spectra is indicative of high purity.
Discussion and Troubleshooting
The described protocol should yield this compound with a purity exceeding 99%. Potential impurities arising from the synthesis could include regioisomers (e.g., 2,5-dichloro-3,6-dimethylpyrazine) or byproducts from incomplete reactions. The chosen recrystallization solvent system is designed to effectively separate these based on differences in polarity and crystal lattice compatibility.
Troubleshooting Common Issues:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a very high concentration of impurities or cooling the solution too rapidly. Re-heat the solution, add more of the primary solvent (ethanol), and allow for slower cooling.
-
Poor Crystal Yield: This can result from using too much solvent. The mother liquor can be concentrated on a rotary evaporator and a second crop of crystals can be collected, although this second crop may be of lower purity.
-
Persistent Impurities: If HPLC or NMR analysis shows remaining impurities, a second recrystallization may be necessary. Alternatively, a different solvent system should be explored.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and crystallization, and by employing robust analytical techniques for purity verification, researchers can confidently produce high-purity material essential for the advancement of pharmaceutical and agrochemical research and development.
References
Application Notes and Protocols for the Purification of 2,3-Dichloro-5,6-dimethylpyrazine via Column Chromatography
Introduction: The Significance of Purifying 2,3-Dichloro-5,6-dimethylpyrazine
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the dichlorinated pyrazine core, make it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. The biological activity and material performance of its derivatives are critically dependent on the purity of this starting material. Impurities, such as isomers (e.g., 2,5- or 2,6-dichlorinated pyrazines) or byproducts from its synthesis, can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays.
This document provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be robust and reproducible, ensuring high purity of the final product. We will delve into the rationale behind the choice of materials and each step of the process, empowering the researcher to not only follow the protocol but also to adapt it based on their specific experimental context.
Physicochemical Properties and Chromatographic Behavior
This compound (C₆H₆Cl₂N₂) has a molecular weight of 177.03 g/mol . With a calculated LogP of approximately 2.4, it is classified as a moderately non-polar compound. This property is the cornerstone of the purification strategy outlined below. In normal-phase chromatography, where a polar stationary phase (silica gel) and a less polar mobile phase are employed, this compound will exhibit moderate retention. The choice of a hexane/ethyl acetate mobile phase system allows for fine-tuning of the eluting strength to achieve optimal separation from both more polar and less polar impurities.
Materials and Reagents
| Material/Reagent | Grade | Rationale for Selection |
| Silica Gel | 60-120 mesh for gravity chromatography; 230-400 mesh for flash chromatography | The slightly acidic nature and high surface area of silica gel provide excellent resolving power for moderately non-polar compounds. The choice of mesh size depends on the desired speed and resolution of the separation. |
| n-Hexane | HPLC Grade | A non-polar solvent that serves as the weak component of the mobile phase, allowing for the retention of the target compound on the silica gel. |
| Ethyl Acetate | HPLC Grade | A moderately polar solvent that acts as the strong component of the mobile phase. Increasing its concentration will increase the elution strength, moving the compound down the column. |
| Dichloromethane (DCM) | HPLC Grade | A solvent of intermediate polarity, useful for dissolving the crude sample for "wet" loading onto the column. |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | Used for initial mobile phase screening and for monitoring the progress of the column chromatography. The fluorescent indicator (F254) allows for visualization of UV-active compounds. |
| Glass Chromatography Column | Appropriate size for the scale of purification | The column size should be chosen based on the amount of crude material to be purified. |
| Collection Vessels | Test tubes or flasks | For collecting the eluted fractions. |
| UV Lamp | 254 nm | For visualizing the compound spots on the TLC plates. |
Safety Precautions
This compound and the solvents used in this protocol should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and vapors. Store the compound in a cool, dry place away from incompatible materials.[1]
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
The first and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the this compound has a retention factor (Rf) between 0.3 and 0.7.[2][3] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.
Procedure:
-
Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add a small amount of different hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20 v/v). Cover the chambers to allow the atmosphere to become saturated with the solvent vapors.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate Rf Values: The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Select the Optimal Mobile Phase: Choose the solvent system that gives the target compound an Rf value between 0.3 and 0.7 and provides the best separation from any visible impurities. For dichlorinated pyrazines, a good starting point for column elution is often a mobile phase that gives an Rf of around 0.3-0.4. A common starting point for TLC analysis of dichlorinated pyrazines is a low percentage of ethyl acetate in hexane, for instance, 2% ethyl acetate in hexane.[1]
Part 2: Column Preparation (Wet Packing Method)
The wet packing method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which can lead to poor separation.
Procedure:
-
Prepare the Slurry: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase determined from the TLC analysis (e.g., 98:2 hexane/ethyl acetate). The consistency should be pourable but not too dilute.
-
Pack the Column: Secure the chromatography column in a vertical position. With the stopcock closed, pour the silica gel slurry into the column.
-
Consolidate the Packing: Gently tap the side of the column to encourage the silica gel to settle into a uniform bed. Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica gel bed.
-
Add a Protective Layer: Once the silica gel has settled, carefully add a thin layer of sand to the top of the stationary phase. This will prevent the silica bed from being disturbed during sample and mobile phase addition.
-
Equilibrate the Column: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
Part 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure good separation.
Procedure:
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.
-
Adsorb onto Silica (Dry Loading - Optional but Recommended): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the sand layer in the column, creating a uniform layer.
-
Add another Protective Layer: Gently add another thin layer of sand on top of the sample layer.
Part 4: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective way to separate compounds with different polarities.
Procedure:
-
Initial Elution: Begin eluting the column with the least polar mobile phase determined from the TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. For example, you can increase the ethyl acetate concentration in increments of 2-5%.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions can be guided by the column size; a general rule of thumb is to collect fractions that are approximately half the volume in mL as the mass of silica in grams.
-
Monitor the Elution: Periodically analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the mobile phase that gave an optimal Rf in the initial analysis. This will allow you to identify which fractions contain the purified product.
-
Combine and Concentrate: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified solid.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between the product and impurities. |
| Column was poorly packed. | Repack the column, ensuring a uniform and bubble-free bed. | |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Streaking of spots on TLC | Compound is interacting too strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface. |
Conclusion
This detailed protocol provides a comprehensive guide for the successful purification of this compound using silica gel column chromatography. By understanding the principles behind each step, from mobile phase selection to fraction analysis, researchers can confidently obtain a high-purity product essential for their downstream applications in drug discovery and materials science. The key to a successful separation lies in the careful preliminary analysis by TLC, which informs the entire chromatographic process.
References
Application Note: A Comprehensive Guide to the GC-MS Analysis of 2,3-Dichloro-5,6-dimethylpyrazine Reaction Mixtures
Introduction
2,3-Dichloro-5,6-dimethylpyrazine is a key heterocyclic intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The precise substitution pattern of chlorine and methyl groups on the pyrazine ring imparts specific reactivity and biological activity to its downstream products.[2][3] Consequently, rigorous quality control of this compound and the analysis of its reaction mixtures are paramount to ensure the purity, efficacy, and safety of the final products.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the characterization of volatile and semi-volatile compounds like this compound.[4][5] Its high chromatographic resolution effectively separates the target analyte from starting materials, byproducts, and residual solvents, while the mass spectrometer provides unambiguous identification and structural information based on the compound's mass-to-charge ratio and fragmentation pattern.[6][7]
This application note provides a detailed, experience-driven guide for the GC-MS analysis of this compound reaction mixtures. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to develop and validate a robust analytical method. We will delve into the rationale behind each step, from sample preparation to data interpretation, ensuring a comprehensive and trustworthy methodology.
Analytical Workflow Overview
The successful GC-MS analysis of a this compound reaction mixture follows a systematic workflow. Each stage must be carefully considered and optimized to ensure accurate and reliable results.
Caption: A logical workflow for the GC-MS analysis of this compound.
Part 1: Sample Preparation Protocol
The goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent and at an appropriate concentration, free from non-volatile impurities that could contaminate the instrument.[8][9]
Rationale for Method Selection
For a typical organic reaction mixture, a simple dilution followed by filtration is often sufficient. The choice of solvent is critical; it should completely dissolve the analyte and other components of interest, be volatile, and not co-elute with key peaks.[8][9] Dichloromethane is an excellent choice for this compound due to its high volatility and good solubility for a wide range of organic compounds.
Detailed Protocol: Dilution and Filtration
-
Initial Assessment: Visually inspect the reaction mixture for any solid precipitates. If present, ensure a representative, homogenous sample is taken.
-
Solvent Selection: Use a high-purity, GC-MS grade volatile organic solvent such as dichloromethane or ethyl acetate.[8]
-
Dilution:
-
Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a clean glass vial.
-
Add a precise volume of the chosen solvent (e.g., 900 µL) to achieve a 1:10 dilution. The final concentration should aim for approximately 10-100 µg/mL of the target analyte.[9]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
-
Filtration:
-
To remove any particulate matter that could block the GC injector, filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial.[10]
-
-
Internal Standard (Optional but Recommended for Quantification):
-
For accurate quantification, add a known concentration of an internal standard to the final filtered sample. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog or another stable chlorinated aromatic compound.
-
Part 2: GC-MS Instrumentation and Method Parameters
The following parameters are a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and the complexity of the reaction mixture.[11][12]
Instrumentation
A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source is suitable for this analysis.[11][13]
GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a wide range of aromatic and halogenated compounds.[14] |
| Injector Type | Split/Splitless | Splitless mode is recommended for trace analysis, while a split injection (e.g., 50:1) is suitable for analyzing the main components of a reaction mixture to avoid column overloading.[15] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[15] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency.[15] |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | This temperature program allows for the separation of volatile solvents at the beginning of the run and then effectively elutes the higher boiling point pyrazine derivatives.[12] |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[6] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation pattern.[16] |
| Source Temperature | 230 °C | A standard source temperature that minimizes analyte degradation and source contamination.[1] |
| Quadrupole Temperature | 150 °C | A typical quadrupole temperature that ensures good ion transmission.[1] |
| Mass Scan Range | 40 - 300 m/z | This range covers the molecular weight of the target analyte and its expected fragments, while excluding low-mass solvent ions. |
| Scan Mode | Full Scan | For initial identification of all components in the reaction mixture. For targeted quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Part 3: Data Analysis and Interpretation
Identification of this compound
The identification of the target compound is based on a combination of its retention time from the gas chromatogram and the fragmentation pattern in its mass spectrum.
-
Retention Time: Under the specified GC conditions, this compound will have a characteristic retention time. This should be confirmed by analyzing a pure standard of the compound.
-
Mass Spectrum: The mass spectrum provides a chemical fingerprint of the molecule.
Predicted Mass Spectrum and Fragmentation of this compound
The molecular weight of this compound (C₆H₆Cl₂N₂) is 177.03 g/mol .[1] Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+ peak will be at m/z 176, the M+2 peak (containing one ³⁷Cl) will be approximately 65% of the intensity of the M+ peak, and the M+4 peak (containing two ³⁷Cl) will be about 10% of the M+ peak intensity.
Predicted Fragmentation Pathway:
Caption: Predicted electron ionization fragmentation of the target analyte.
Key Diagnostic Ions:
| m/z (Nominal) | Proposed Fragment | Notes |
| 176/178/180 | [M]⁺˙ (Molecular Ion) | The base peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 161/163/165 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 141/143 | [M - Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chlorinated compounds.[16] |
| 149/151/153 | [M - HCN]⁺˙ | Loss of hydrogen cyanide, a characteristic fragmentation of nitrogen-containing heterocyclic rings. |
Analysis of Potential Impurities and Byproducts
A thorough analysis of the reaction mixture should also focus on identifying potential impurities. Based on common synthetic routes for pyrazines, potential byproducts could include:
-
Starting Materials: Unreacted starting materials.
-
Monochloro-dimethylpyrazine: Incomplete chlorination can result in the presence of monochlorinated species. These would have a molecular ion at m/z 142/144.
-
Isomers: Depending on the synthetic route, other dichlorodimethylpyrazine isomers may be present. While they will have the same molecular weight, their fragmentation patterns and GC retention times will likely differ.[4]
-
Solvent and Reagent Residues: Residual solvents and reagents from the reaction.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound reaction mixtures. By understanding the principles behind each step, from sample preparation to data interpretation, researchers can confidently develop and implement a robust analytical method. The provided GC-MS parameters serve as an excellent starting point for method development, and the predicted fragmentation patterns will aid in the unambiguous identification of the target analyte and potential impurities. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for process optimization and quality control in research, development, and manufacturing.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. 32493-79-1|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazine, 2,3-dimethyl- [webbook.nist.gov]
- 14. This compound | 32493-79-1 [chemicalbook.com]
- 15. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 16. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Application Notes & Protocols: Leveraging 2,3-Dichloro-5,6-dimethylpyrazine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, including the anti-mycobacterial agent Pyrazinamide and the proteasome inhibitor Bortezomib, highlighting their therapeutic significance.[3][4][5] In materials science, pyrazine-based polymers have shown promise in optical and photovoltaic devices due to their unique electronic properties.[3]
This guide focuses on 2,3-dichloro-5,6-dimethylpyrazine , a versatile and commercially available building block. Its structure is primed for synthetic diversification through modern cross-coupling methodologies. The two chlorine atoms serve as reactive handles for the sequential or simultaneous introduction of new functionalities, while the electron-donating methyl groups modulate the electronic properties and reactivity of the pyrazine core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[6][7] This document provides detailed protocols and expert insights into applying these powerful transformations to the this compound scaffold, enabling researchers to unlock its potential in drug discovery and materials innovation.
Core Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that generally involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (in our case, a C-Cl bond of the pyrazine), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a high-valent Pd(II) state.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9][10]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl linkages, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[6][7][8] This protocol details the mono- and di-arylation of this compound.
Workflow for Suzuki-Miyaura Coupling
Detailed Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-substitution; 2.2 eq. for di-substitution), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq., 3 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. The total solvent volume should provide a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[8][11]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Expertise & Causality: Why These Conditions?
-
Controlling Selectivity: The key to selective mono-arylation is controlling the stoichiometry. Using approximately one equivalent of the boronic acid favors the formation of the mono-coupled product.[12] Furthermore, using a sterically hindered arylboronic acid can effectively block the second reaction site after the first coupling, enhancing selectivity.[12]
-
Catalyst Choice: While many Pd catalysts work, [PdCl₂(PPh₃)₂] is a reliable, air-stable precatalyst that is reduced in situ to the active Pd(0) species. For less reactive aryl chlorides, more sophisticated catalysts with bulky phosphine ligands may be required to promote the challenging oxidative addition step.
-
Role of the Base and Water: The base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. The presence of water in the solvent system often accelerates this step.[11]
| Coupling Partner | Product Selectivity | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic Acid (2.0 eq) | Di-substituted | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN/H₂O | 70 | 80-90 (Typical) | [12] |
| 2-Methylphenylboronic Acid (1.1 eq) | Mono-substituted | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN/H₂O | 70 | ~50 | [12] |
| 4-Methoxyphenylboronic Acid (2.2 eq) | Di-substituted | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >70 | [13] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of dichloropyrazines.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[6][9][14] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.
Workflow for Buchwald-Hartwig Amination
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Synthesis of Novel Pyrazine Derivatives from 2,3-Dichloro-5,6-dimethylpyrazine
Introduction: The Pyrazine Core in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a cornerstone in the design of bioactive molecules.[1] Numerous FDA-approved drugs, such as the anti-mycobacterial agent Pyrazinamide and the proteasome inhibitor Bortezomib for multiple myeloma, feature the pyrazine core, highlighting its therapeutic significance.[1][3][4]
This guide focuses on 2,3-dichloro-5,6-dimethylpyrazine, a versatile and commercially available starting material.[5][6][7][8] Its symmetrical structure and two reactive chlorine atoms provide a robust platform for constructing diverse molecular architectures through strategic synthetic transformations. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine substituents renders the ring highly susceptible to nucleophilic attack and makes the C-Cl bonds ideal handles for modern cross-coupling reactions.[9]
This document provides detailed, field-tested protocols for key transformations of this compound, explains the causality behind experimental choices, and offers insights to empower researchers in drug discovery and materials science to leverage this powerful building block.
PART 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Expertise & Experience: The SNAr Mechanism on Dichloropyrazine
Nucleophilic Aromatic Substitution (SNAr) is a foundational reaction for functionalizing electron-deficient aromatic rings like pyrazine.[10] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-poor carbons bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyrazine ring. In the subsequent step, the chloride ion is expelled, restoring aromaticity and yielding the substituted product.
For this compound, the first substitution can occur at either the C2 or C3 position without preference. However, the nature of the newly introduced group (electron-donating or electron-withdrawing) will electronically influence the reactivity and regioselectivity of a second substitution.[11][12]
Protocol 1.1: Diamination via SNAr with Secondary Amines
This protocol details the synthesis of a 2,3-diamino-5,6-dimethylpyrazine derivative, a common scaffold in kinase inhibitor design.
Workflow Overview:
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 32493-79-1 [chemicalbook.com]
- 7. 32493-79-1|this compound|BLD Pharm [bldpharm.com]
- 8. Page loading... [guidechem.com]
- 9. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating the Biological Activity of 2,3-Dichloro-5,6-dimethylpyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology, infectious diseases, and medicinal chemistry.
Objective: This document provides a comprehensive guide to the synthesis and biological evaluation of novel derivatives based on the 2,3-Dichloro-5,6-dimethylpyrazine scaffold. It offers detailed protocols, the rationale behind experimental choices, and methods for interpreting the resulting data to establish structure-activity relationships (SAR).
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1] The electron-deficient nature of the pyrazine ring, combined with the ability of its nitrogen atoms to act as hydrogen bond acceptors, allows for potent and specific interactions with various biological targets.[2]
Many pyrazine-based compounds function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4] For instance, several pyrazine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), protein kinase C (PKC), and checkpoint kinase 1 (CHK1).[3][5]
The compound this compound serves as an ideal starting material for generating a diverse chemical library.[6][7] The two chlorine atoms are excellent leaving groups, enabling functionalization through various cross-coupling reactions. This allows for the systematic modification of the core structure to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties. This guide details the synthesis of such derivatives and provides robust protocols for evaluating their biological potential.
Synthesis of Novel Pyrazine Derivatives
The primary strategy for derivatizing the this compound core involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. These methods offer a versatile and efficient means to introduce aryl, heteroaryl, or amine functionalities at the 2- and 3-positions, replacing the chlorine atoms.
Causality: The choice of a palladium-catalyzed reaction is based on its high functional group tolerance and reliability in forming C-C and C-N bonds, which are fundamental to building molecular complexity.[5] By carefully selecting the coupling partners (boronic acids for Suzuki, amines for Buchwald-Hartwig), researchers can systematically probe the structure-activity relationship.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of pyrazine derivatives.
Protocol: Synthesis of a 2-Amino-3-Aryl-5,6-dimethylpyrazine Derivative
This protocol describes a two-step synthesis involving an initial Suzuki coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki Coupling (Mono-substitution)
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1 mmol), an arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent and Base: Add a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL) and a base (e.g., K₂CO₃, 3 mmol).
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the mono-substituted intermediate.
Step 2: Buchwald-Hartwig Amination (Di-substitution)
-
Reagent Preparation: In a separate oven-dried flask under an inert atmosphere, combine the mono-substituted intermediate from Step 1 (1 mmol), the desired amine (e.g., morpholine, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Solvent and Base: Add a dry, aprotic solvent (e.g., toluene, 10 mL) and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Reaction: Heat the mixture to 90-110°C until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-18 hours).
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity Evaluation
Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is performed. The following protocols are foundational for assessing anticancer and antimicrobial potential.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Causality: This assay is chosen for its reliability, high-throughput nature, and its ability to provide quantitative data (IC₅₀ values) that are essential for comparing the potency of different compounds and establishing SAR.[10]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9]
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the pyrazine derivatives in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 to 100 µM.[10] Replace the media in each well with the media containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Example Data Presentation:
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. A549[9] | IC₅₀ (µM) vs. MCF-7[1][9] |
| Parent | Cl | Cl | >100 | >100 |
| PYR-01 | Morpholine | 4-MeO-Ph | 15.2 | 9.8 |
| PYR-02 | Piperidine | 4-MeO-Ph | 25.6 | 18.4 |
| PYR-03 | Morpholine | 4-F-Ph | 8.9 | 5.1 |
| PYR-04 | Morpholine | 3-Cl-Ph | 12.4 | 7.3 |
Protocol: Kinase Inhibition Assay (HTRF)
Many pyrazine derivatives function as ATP-competitive kinase inhibitors.[3][4] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive method for quantifying kinase activity by measuring the phosphorylation of a substrate.
Causality: HTRF is selected for its robustness, low background signal, and homogeneous format (no wash steps), making it ideal for high-throughput screening of compound libraries to identify potent kinase inhibitors.
Principle of HTRF Kinase Inhibition Assay
Caption: HTRF assay principle for kinase inhibition.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer, ATP solution, the target kinase (e.g., VEGFR-2), and a biotinylated substrate peptide.
-
Compound Plating: In a low-volume 384-well plate, add serial dilutions of the pyrazine derivatives.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection mixture containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the log of inhibitor concentration to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Causality: The broth microdilution method is a standardized and quantitative technique that allows for the direct comparison of the antimicrobial potency of different compounds against a panel of clinically relevant bacteria and fungi.[12]
Detailed Methodology:
-
Inoculum Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazine derivatives in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Example Data Presentation:
| Compound ID | MIC (µg/mL) vs. S. aureus[12] | MIC (µg/mL) vs. E. coli[12] | MIC (µg/mL) vs. C. albicans[11] |
| PYR-01 | 16 | 64 | >128 |
| PYR-03 | 8 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
Structure-Activity Relationship (SAR) and Mechanistic Insights
From the example data tables, preliminary SAR can be deduced:
-
Cytotoxicity: Comparing PYR-01 and PYR-03 , the substitution of a methoxy group with a fluorine atom on the phenyl ring at R² (PYR-03) enhances cytotoxic activity against both A549 and MCF-7 cell lines. This suggests that an electron-withdrawing group at this position is favorable for activity.
-
Kinase Inhibition: If a compound shows high cytotoxicity and potent inhibition of a specific kinase like VEGFR-2, it strongly suggests its mechanism of action involves blocking that signaling pathway.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrazine derivative.
This pathway diagram illustrates how a potent pyrazine derivative can block the ATP-binding site of VEGFR-2, preventing the downstream signaling cascade that leads to cell proliferation and angiogenesis, key processes in cancer progression.[5]
Conclusion
The this compound scaffold is a highly versatile starting point for the development of novel, biologically active compounds. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of new pyrazine derivatives. By systematically applying these methods for cytotoxicity, kinase inhibition, and antimicrobial screening, researchers can efficiently identify lead candidates and elucidate critical structure-activity relationships to guide further optimization in drug discovery programs.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. 32493-79-1|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,3-Dichloro-5,6-dimethylpyrazine as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Advantage of the Pyrazine Core in Agrochemical Design
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structural motif in the development of modern agrochemicals.[1] Its unique electronic properties, metabolic stability, and diverse functionalization potential make it an ideal backbone for creating novel herbicides, fungicides, and insecticides.[2] Among the various pyrazine-based starting materials, 2,3-dichloro-5,6-dimethylpyrazine stands out as a particularly valuable building block. The two chlorine atoms offer reactive handles for a variety of chemical transformations, allowing for the strategic introduction of diverse pharmacophores to modulate biological activity, selectivity, and physicochemical properties. This guide provides a comprehensive overview of the synthetic utility of this compound in agrochemical research, complete with detailed experimental protocols and an exploration of the chemical principles that underpin its application.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 32493-79-1 | [3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [3] |
| Molecular Weight | 177.03 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 52-56 °C | |
| Storage | Store at 4°C in a dry, well-ventilated place. | [3] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Key Synthetic Transformations: A Gateway to Agrochemical Innovation
The two chlorine atoms on the pyrazine ring of this compound are amenable to a range of powerful synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions provide a robust platform for the construction of diverse molecular architectures with potential agrochemical activity.
Nucleophilic Aromatic Substitution (SNA_r_): Introducing Key Functional Groups
The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, allowing for the displacement of the chloro substituents with a variety of nucleophiles. This is a fundamental strategy for introducing alkoxy, amino, and thioether moieties, which are prevalent in many active agrochemical compounds.
The introduction of an alkoxy group can significantly impact a molecule's lipophilicity and metabolic stability, crucial parameters for agrochemical efficacy.
Causality of Experimental Choices: The use of a strong base like sodium hydride (NaH) is essential to deprotonate the alcohol, generating a potent alkoxide nucleophile. A polar aprotic solvent such as tetrahydrofuran (THF) is chosen for its ability to solvate the reactants without interfering with the reaction. The reaction is typically conducted at room temperature to maintain selectivity and prevent side reactions.
Caption: Workflow for the synthesis of 2-alkoxy-3-chloro-5,6-dimethylpyrazine.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add the desired alcohol (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3-chloro-5,6-dimethylpyrazine.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in the development of agrochemicals.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with a boronic acid or ester.[4][5] This reaction is particularly useful for introducing aryl and heteroaryl moieties, which can mimic natural substrates or interact with specific biological targets.[6]
Causality of Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle.[7] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[7] A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Protocol:
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-aryl-3-chloro-5,6-dimethylpyrazine.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of substituted anilines and heteroaromatic amines.[8][9] This is particularly relevant for synthesizing agrochemicals that target enzymes or receptors where nitrogen-containing functionalities are crucial for binding.
Causality of Experimental Choices: This reaction requires a palladium catalyst, often in combination with a bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate the reductive elimination step.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine and generate the active palladium-amido complex. Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation.
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add a solution of this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in an anhydrous, aprotic solvent (e.g., toluene).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 2-amino-3-chloro-5,6-dimethylpyrazine derivative.
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is valuable for introducing rigid linkers or pharmacophores that can precisely position functional groups for optimal interaction with a biological target.
Causality of Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13] The copper acetylide intermediate is more reactive towards transmetalation than the terminal alkyne itself. An amine base, such as triethylamine or diisopropylamine, is used as both the base and the solvent. The reaction is usually performed under mild, anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[12]
Caption: Workflow for the Sonogashira coupling of this compound.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in an amine solvent (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 2-alkynyl-3-chloro-5,6-dimethylpyrazine.
Case Study: Hypothetical Synthesis of a Pyrazine-Based Herbicide
To illustrate the practical application of the aforementioned protocols, we present a hypothetical synthetic route to a novel pyrazine-based herbicide. This example demonstrates a sequential functionalization strategy to build a complex agrochemical scaffold.
Target Molecule: 2-(4-methoxyphenyl)-3-amino-5,6-dimethylpyrazine
Rationale: The 4-methoxyphenyl group is introduced via a Suzuki-Miyaura coupling to potentially mimic a natural substrate of a target enzyme. The amino group, installed via a Buchwald-Hartwig amination, can act as a key hydrogen bond donor or acceptor for binding to the active site.
Synthetic Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. adv-bio.com [adv-bio.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine
Welcome to the technical support center for the synthesis of 2,3-Dichloro-5,6-dimethylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis is typically a two-stage process: first, the preparation of the 2,3-dimethylpyrazine precursor, followed by its direct chlorination. This document provides in-depth, experience-driven advice for optimizing each stage.
Synthesis Overview: The Two-Stage Pathway
The most common route to this compound involves the direct chlorination of its precursor, 2,3-dimethylpyrazine. Therefore, a high yield and purity in the final product are critically dependent on the quality of the starting material.
Caption: Overall workflow for the synthesis of this compound.
Part 1: FAQs & Troubleshooting for 2,3-Dimethylpyrazine Synthesis (Precursor Stage)
The quality of your starting 2,3-dimethylpyrazine is paramount. Impurities from this stage can lead to complex side reactions during chlorination.
Q1: My yield of 2,3-dimethylpyrazine is consistently low. What are the primary causes?
A1: Low yields in this condensation reaction typically stem from three areas: suboptimal reaction conditions, inefficient cyclization, or losses during workup and purification.
-
Causality: The reaction between ethylenediamine and butanedione (diacetyl) is a condensation followed by an oxidation (dehydrogenation) to form the aromatic pyrazine ring. If the oxidation is incomplete, the non-aromatic 2,3-dimethyl-5,6-dihydropyrazine will be a major byproduct, reducing your yield of the desired aromatic precursor.[1]
-
Troubleshooting Steps:
-
Temperature Control: Add the butanedione solution dropwise while keeping the initial reaction mixture at 0°C to control the initial exothermic condensation.[2]
-
Catalyst/Base: After the initial reflux, the addition of a base like potassium hydroxide is crucial for promoting the cyclization and subsequent dehydrogenation steps.[2] Some methods utilize metal oxides as catalysts to facilitate the final aromatization step.[2][1]
-
Reaction Time: Ensure an adequate reflux period (e.g., 18 hours) after adding the base to drive the reaction to completion.[2]
-
Extraction: 2,3-dimethylpyrazine has some water solubility. Use a suitable organic solvent like diethyl ether for extraction and perform multiple extractions to maximize recovery.
-
Purification: The final product is typically purified by distillation under reduced pressure.[2] Careful fractionation is necessary to separate the product from unreacted starting materials and byproducts.
-
Q2: I'm seeing significant amounts of 2,3-dimethyl-5,6-dihydropyrazine in my crude product. How do I promote full aromatization?
A2: This is a classic issue of incomplete dehydrogenation. The dihydropyrazine intermediate is stable and requires specific conditions to be oxidized to the aromatic pyrazine.
-
Expert Insight: While simple air oxidation can work, it can be slow and inefficient. A more robust method involves actively introducing an oxidant. A documented method involves dissolving the crude 2,3-dimethyl-5,6-dihydropyrazine in an organic solvent (e.g., ethanol), adding a metal hydroxide like potassium hydroxide, and bubbling air through the heated solution.[1] This actively drives the oxidative dehydrogenation to completion.
| Parameter | Recommended Condition[1] | Rationale |
| Solvent | Ethanol | Good solubility for both reactant and catalyst. |
| Catalyst | Potassium Hydroxide (KOH) | Facilitates the dehydrogenation process. |
| Oxidant | Air (bubbled through solution) | A green and readily available source of oxygen. |
| Temperature | 65-75°C | Provides sufficient energy for the reaction without excessive solvent loss. |
| Time | ~8 hours | Sufficient time for complete conversion, monitored by GC. |
Part 2: FAQs & Troubleshooting for the Chlorination of 2,3-Dimethylpyrazine
This step is the most critical and challenging. The electron-rich pyrazine ring is highly activated towards electrophilic substitution, but this reactivity can lead to a lack of selectivity and dangerous exotherms if not properly controlled.
Q3: My chlorination reaction is uncontrollable, turning dark and producing mostly tar. How can I moderate it?
A3: This indicates an uncontrolled exothermic reaction. The direct chlorination of activated heterocyclic systems is notoriously aggressive.[3]
-
Causality: The Lewis acid character of chlorine can be catalyzed by the product hydrochloride salt, leading to a runaway reaction. The key is strict control over temperature and the rate of chlorine addition.
-
Troubleshooting Protocol:
-
Solvent Choice: Use an inert solvent. Carbon tetrachloride has been historically used, but due to its toxicity, solvents like tetrachloroethane or even using an excess of a liquid chlorinating agent like titanium tetrachloride can be considered.[3][4]
-
Temperature Control: Maintain the reaction at a low temperature (0-10°C) using an ice bath throughout the addition of the chlorinating agent.
-
Slow Addition: Introduce the chlorinating agent (e.g., chlorine gas) slowly and sub-surface to ensure it reacts before accumulating. If using a liquid or solid agent like N-Chlorosuccinimide (NCS), add it portion-wise over an extended period.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
Q4: My final product is a mixture of 2-chloro-5,6-dimethylpyrazine (mono-), 2,3-dichloro- (di-), and trichloro- derivatives. How do I improve selectivity for the desired dichloro product?
A4: This is a problem of stoichiometric control. The two nitrogen atoms in the pyrazine ring deactivate it compared to benzene, but the two methyl groups are activating. The first chlorination is typically fast, and the second is slower. Over-chlorination is a common issue.
-
Expert Insight: Precise control over the molar equivalents of the chlorinating agent is crucial.
-
Step 1: Titrate Your Reagents: Ensure you know the exact concentration of your 2,3-dimethylpyrazine solution and your chlorinating agent.
-
Step 2: Stoichiometry: Begin by using exactly 2.0 molar equivalents of the chlorinating agent. It is often better to slightly under-chlorinate and have some mono-chlorinated species left over, as these are easier to separate from the desired dichloro product than the trichloro- byproduct.
-
Step 3: Monitor the Reaction: Follow the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material and mono-chloro species are consumed but before significant amounts of the trichloro- product appear.
-
Caption: Reaction pathway showing desired product and common side products.
Q5: I am seeing evidence of side-chain chlorination on the methyl groups. How do I prevent this?
A5: This is a classic case of selecting for the wrong reaction mechanism. Ring chlorination is an electrophilic aromatic substitution, while side-chain chlorination is a free-radical process.[3]
-
Causality: Free-radical chlorination is initiated by UV light or high temperatures. The reaction you want (ring chlorination) does not require an initiator.
-
Preventative Measures:
-
Exclude UV Light: Conduct the reaction in a flask protected from direct sunlight or strong laboratory light. Wrapping the flask in aluminum foil is a simple and effective solution.
-
Avoid Radical Initiators: Do not add radical initiators like AIBN or benzoyl peroxide.[3]
-
Moderate Temperature: Keep the reaction temperature low. High temperatures can favor radical pathways.
-
Part 3: Purification and Characterization
Purifying dichloropyrazines can be challenging due to the similar polarities of the starting material and various chlorinated byproducts.[5]
Q6: I am struggling to separate the mono-, di-, and trichlorinated products using flash chromatography. What conditions do you recommend?
A6: The separation of closely related pyrazines is a known challenge. Standard silica gel may not provide sufficient resolution.[5]
-
Expert Insight: Success lies in optimizing both the stationary and mobile phases.
-
Stationary Phase: Consider using a high-surface-area silica gel (>700 m²/g). This increases the interaction with the analytes and can significantly improve the separation of closely eluting compounds.[5]
-
Mobile Phase: A shallow gradient of ethyl acetate in a non-polar solvent like hexane or heptane is typically effective. Start with a very low percentage of ethyl acetate (e.g., 1-2%) and increase it slowly.
-
TLC First: Always develop an optimal solvent system using TLC before attempting column chromatography. Aim for Rf values between 0.2 and 0.4 for your target compound, with clear separation from impurities.
-
| Compound Type | Typical Elution Order | Rationale |
| Trichlorinated | Elutes First | Least polar due to shielding of nitrogen lone pairs. |
| Dichlorinated (Product) | Elutes Second | Intermediate polarity. |
| Monochlorinated | Elutes Third | More polar than the dichloro- species. |
| 2,3-Dimethylpyrazine | Elutes Last | Most polar starting material. |
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylpyrazine (Precursor) Adapted from CN105237485A[2]
-
Equip a reactor with a stirrer, reflux condenser, and thermometer.
-
Add ethylenediamine and 95% ethanol to the reactor.
-
Cool the mixture to 0°C under constant stirring.
-
Prepare a solution of butanedione (diacetyl) in 95% ethanol. Add this solution dropwise to the cold reactor, maintaining the temperature at 0°C.
-
After the addition is complete, heat the mixture to reflux for 30 minutes.
-
Cool the solution slightly and add an appropriate amount of potassium hydroxide and a metal oxide catalyst.
-
Heat the mixture to reflux again and maintain for 18 hours with vigorous stirring.
-
After cooling, filter to remove the catalyst.
-
Remove the ethanol via distillation.
-
Extract the residue multiple times with diethyl ether.
-
Dry the combined ether extracts with anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by distillation.
-
Purify the crude product by vacuum distillation, collecting the fraction at 75-78°C (at the specified pressure).
Protocol 2: Direct Chlorination of 2,3-Dimethylpyrazine This protocol is a generalized procedure based on established principles of pyrazine chlorination.[3][6]
-
Dissolve 1.0 equivalent of high-purity 2,3-dimethylpyrazine in an inert solvent (e.g., carbon tetrachloride or tetrachloroethane) in a three-necked flask equipped with a stirrer, gas inlet (for chlorine) or dropping funnel (for NCS), and a thermometer. Protect the flask from light by wrapping it in aluminum foil.
-
Cool the flask to 0-5°C in an ice-salt bath.
-
Slowly bubble chlorine gas (2.0-2.1 equivalents) through the solution over 2-3 hours, ensuring the temperature does not rise above 10°C. Alternatively, add N-Chlorosuccinimide (2.1 equivalents) portion-wise over the same period.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete (disappearance of starting material), stop the addition of the chlorinating agent.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by pouring it into a cold, dilute solution of sodium bicarbonate or sodium thiosulfate to neutralize excess chlorine and acid.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography as described in Part 3.
References
- 1. CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 2. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 5. jasco.hu [jasco.hu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chlorination of 2,3-Dimethylpyrazine
Welcome to the technical support resource for the synthesis of chlorinated 2,3-dimethylpyrazine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. The chlorination of the methyl groups on the pyrazine ring is a powerful step for creating versatile building blocks, such as 2,3-bis(chloromethyl)pyrazine, a key intermediate for various bioactive molecules and functional materials.
However, the reaction is notoriously prone to side reactions that can complicate synthesis, reduce yields, and lead to challenging purification steps. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the chlorination of 2,3-dimethylpyrazine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction yields a complex mixture of mono-, di-, and over-chlorinated products on the side chains. How can I improve selectivity for 2,3-bis(chloromethyl)pyrazine?
Answer: Achieving selective dichlorination without significant over-chlorination is the primary challenge. The core issue is managing the reactivity of the intermediate, 2-(chloromethyl)-3-methylpyrazine, which can compete with the starting material for the chlorinating agent.
Probable Causes:
-
Incorrect Stoichiometry: Using a large excess of the chlorinating agent will inevitably lead to over-chlorination, producing species like 2-(dichloromethyl)-3-(chloromethyl)pyrazine.
-
High Radical Concentration: Excessively high temperatures or initiator concentrations can increase the reaction rate indiscriminately, reducing selectivity. The chlorine radical is highly reactive and not very selective.[1]
-
Poor Local Concentration Control: Adding the chlorinating agent too quickly can create localized areas of high concentration, promoting multiple chlorination events on a single molecule before the reagent has dispersed.
Solutions & Protocols:
-
Precise Stoichiometric Control: Begin by using slightly more than 2.0 equivalents of the chlorinating agent (e.g., 2.1-2.2 equivalents of N-Chlorosuccinimide - NCS). This ensures enough reagent for dichlorination while minimizing the excess available for subsequent reactions.
-
Slow, Controlled Addition: Add the chlorinating agent portion-wise or via a syringe pump over several hours. This maintains a low, steady concentration of the reagent, favoring the reaction with the more abundant starting material and monochlorinated intermediate over the less abundant dichlorinated product.
-
Optimize Initiation:
-
Chemical Initiators: Use a catalytic amount of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). Typically, 1-5 mol% is sufficient.
-
Photo-initiation: If using UV light, ensure the lamp intensity and distance are optimized and consistent. Over-irradiation can lead to undesired pathways.
-
Protocol: Selective Dichlorination using NCS
-
Dissolve 2,3-dimethylpyrazine (1.0 eq.) in an inert, anhydrous solvent like carbon tetrachloride (CCl₄) or benzene in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a catalytic amount of benzoyl peroxide (e.g., 0.02 eq.).
-
Heat the mixture to reflux (approx. 77°C for CCl₄).
-
In a separate flask, prepare a solution or slurry of N-chlorosuccinimide (2.1 eq.) in the same solvent.
-
Add the NCS slurry to the refluxing pyrazine solution dropwise or in small portions over 2-4 hours.
-
Monitor the reaction progress by GC-MS or TLC. Upon consumption of the starting material, cool the reaction, filter off the succinimide byproduct, and proceed with workup.
Question 2: I'm observing significant formation of ring-chlorinated byproducts (e.g., 2-chloro-3,6-dimethylpyrazine). How can I suppress this side reaction?
Answer: Ring chlorination is an electrophilic aromatic substitution reaction that competes with the desired free-radical side-chain chlorination. The pyrazine ring, while electron-deficient, can still undergo electrophilic attack under certain conditions. A study on the related 2,5-dimethylpyrazine found that ring chlorination can occur readily, even without UV initiation[2].
Probable Causes:
-
Presence of Lewis Acids: Trace amounts of metal impurities or acid can catalyze electrophilic chlorination.
-
Polar Solvents: Polar solvents can stabilize the charged intermediates involved in electrophilic substitution, favoring this pathway.
-
Chlorinating Agent Choice: Reagents that can generate electrophilic chlorine species (e.g., Cl₂ gas in the absence of radical initiators) are more prone to causing ring halogenation.
Solutions & Protocols:
-
Strictly Anhydrous & Inert Conditions: Use oven-dried glassware and anhydrous solvents. Work under an inert atmosphere (N₂, Ar) to prevent the formation of HCl, which can promote electrophilic pathways.
-
Solvent Choice: Employ non-polar solvents such as carbon tetrachloride or cyclohexane. These solvents disfavor the formation of polar intermediates required for electrophilic substitution.
-
Use a Dedicated Radical Chlorinating Agent: N-Chlorosuccinimide (NCS) is the preferred reagent for side-chain chlorination as it primarily reacts via a radical mechanism when an initiator is present[3][4]. Avoid using chlorine gas unless under strict, well-defined photo-chlorination conditions.
-
Radical Initiator is Key: The presence of a radical initiator (AIBN, benzoyl peroxide) or UV light explicitly directs the reaction towards the free-radical pathway on the methyl groups[5].
dot
Caption: Main vs. Side Reaction Pathways.
Question 3: My desired product seems to degrade during aqueous workup, and I'm isolating pyrazine-2-carbaldehyde or pyrazine-2,3-dicarboxylic acid. What is happening?
Answer: The target compound, 2,3-bis(chloromethyl)pyrazine, contains two benzylic-like chlorides. These are highly susceptible to nucleophilic substitution, particularly hydrolysis. The resulting hydroxymethyl groups can be easily oxidized to aldehydes and then to carboxylic acids, especially if any oxidizing agents are present or upon exposure to air over time.
Probable Causes:
-
Prolonged Aqueous Workup: Extended contact with water, especially under non-neutral pH, will hydrolyze the C-Cl bonds.
-
Oxidative Conditions: The presence of residual oxidants or exposure to air during workup and purification can oxidize the intermediate alcohol.
-
High Temperatures: Heating the product in the presence of water will accelerate hydrolysis.
Solutions & Protocols:
-
Anhydrous Workup: If possible, avoid an aqueous workup altogether. After filtering the succinimide (if using NCS), the solvent can be removed under reduced pressure. The crude product can then be purified directly.
-
Quick & Cold Non-Aqueous Quench: Quench the reaction by cooling it and filtering off solids. If a wash is necessary, use a quick wash with ice-cold, saturated sodium bicarbonate solution to neutralize any acid, followed immediately by a brine wash. Minimize the contact time.
-
Thorough Drying: Dry the organic layer extensively with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Purification under Inert Atmosphere: Purify the product (e.g., via chromatography or distillation) under a nitrogen or argon atmosphere to prevent air oxidation. Store the final product in a cool, dark place under an inert atmosphere. The formation of various pyrazine carboxylic acids is a known synthetic route, highlighting the propensity for this transformation[6].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic difference between side-chain and ring chlorination in this system?
A1: The two pathways operate via entirely different mechanisms, which is the key to controlling selectivity.
-
Side-Chain Chlorination: This is a free-radical chain reaction [7][8].
-
Initiation: A radical initiator (light or chemical) cleaves a bond (e.g., in benzoyl peroxide or the N-Cl bond in NCS) to generate a small number of radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized pyrazinylmethyl radical and HCl. This radical then reacts with another molecule of the chlorinating agent (e.g., NCS) to form the chloromethyl product and a new propagating radical.
-
Termination: Two radicals combine to end the chain.
-
-
Ring Chlorination: This is an electrophilic aromatic substitution [9]. It requires a positively polarized chlorine atom ('Cl⁺' equivalent) to attack the electron density of the pyrazine ring, proceeding through a charged intermediate (a sigma complex). This pathway is favored by polar solvents and Lewis acid catalysts.
dot
Caption: Troubleshooting Workflow for Chlorination.
Q2: Which chlorinating agent is best for this reaction: Cl₂, SO₂Cl₂, or NCS?
A2: For laboratory-scale synthesis where selectivity is paramount, N-Chlorosuccinimide (NCS) is generally the superior choice. The table below summarizes the comparison.
| Feature | Cl₂ (Chlorine Gas) | SO₂Cl₂ (Sulfuryl Chloride) | NCS (N-Chlorosuccinimide) |
| Primary Mechanism | Free-Radical (with UV) or Electrophilic | Free-Radical (with initiator) | Free-Radical (with initiator)[3] |
| Selectivity | Low; difficult to control partial chlorination. Can cause significant ring chlorination.[1] | Moderate; can be aggressive. | High; generally provides better selectivity for side-chain chlorination. |
| Handling | Highly toxic gas; requires specialized equipment. | Corrosive liquid, decomposes to toxic gases (SO₂, Cl₂). | Crystalline solid; easy to handle, weigh, and add in portions. |
| Byproducts | HCl (corrosive). | HCl, SO₂ (gaseous, must be vented). | Succinimide (solid, easily filtered). |
| Recommendation | Industrial scale; less suitable for fine chemical synthesis requiring high selectivity. | An alternative to NCS, but can be less selective and produces corrosive byproducts. | Highly Recommended for lab-scale synthesis due to safety, handling, and selectivity. |
Q3: What are the best analytical techniques to monitor reaction progress and identify byproducts?
A3: A combination of techniques is ideal for a complete picture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this reaction. It can separate the volatile components (starting material, mono-, di-, and tri-chlorinated products, ring-chlorinated isomers) and provide their mass spectra for positive identification.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material. However, the chlorinated products may have very similar Rf values, making it difficult to resolve them. Staining with potassium permanganate can help visualize the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Very useful for characterizing the final product and identifying impurities. The disappearance of the methyl singlet (around δ 2.5 ppm for 2,3-dimethylpyrazine) and the appearance of a new singlet for the chloromethyl group (CH₂Cl, typically δ 4.5-5.0 ppm) is a clear indicator of reaction. Integration can be used to quantify the degree of chlorination and identify mixtures.
-
¹³C NMR: Provides complementary information on the carbon skeleton.
-
By carefully controlling reaction parameters and understanding the potential side reactions, researchers can successfully synthesize 2,3-bis(chloromethyl)pyrazine with high yield and purity, unlocking its potential as a valuable synthetic intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dichloro-5,6-dimethylpyrazine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2,3-Dichloro-5,6-dimethylpyrazine (CAS No. 32493-79-1). The following sections address frequently encountered challenges and provide detailed, field-proven protocols to enhance purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities can include:
-
Residual Starting Materials: Unreacted precursors from the synthesis.
-
Mono-chlorinated Byproducts: Such as 2-Chloro-5,6-dimethylpyrazine, resulting from incomplete chlorination.
-
Isomeric Impurities: Other dichlorinated pyrazine isomers, depending on the selectivity of the reaction.
-
Polymeric/Colored Byproducts: Dark, tarry substances are common in pyrazine synthesis, often arising from side reactions or decomposition at high temperatures.[1]
-
Imidazole Derivatives: If the synthesis involves sugars and amino acids, imidazole byproducts can form and may be co-extracted with the desired product depending on the solvent used.[2][3]
Q2: What analytical methods are recommended to assess the purity of my sample?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents or closely related pyrazine byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities through unexpected signals or incorrect integration values.[4][6]
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying less volatile or thermally unstable impurities.
Q3: My crude product is a dark, oily solid. What is the best first step?
A3: For a dark, impure solid, a preliminary purification step is highly recommended before attempting recrystallization or chromatography. An initial workup can involve dissolving the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate, followed by washing with a dilute acid solution to remove highly basic impurities, and then with a brine solution. If the color is persistent, a subsequent treatment with activated carbon during recrystallization can be effective.[1][7]
Purification Workflow Overview
The following diagram outlines a general strategy for purifying crude this compound, starting from the initial assessment to the final, pure compound.
Caption: General purification workflow for crude this compound.
Troubleshooting Guides
This section provides solutions to specific problems encountered during purification experiments.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solids, based on the principle that the solubility of most solids increases with temperature.[8]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is too supersaturated, or the cooling rate is too rapid, causing the solute to come out of solution above its melting point.[1] | Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease saturation. Allow the flask to cool slowly and undisturbed to room temperature before moving to an ice bath.[1] |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures. | Concentrate the solution by carefully boiling off some solvent and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to induce nucleation.[9][10] |
| Recovery yield is very low. | Too much solvent was used during dissolution, leaving a significant amount of product in the mother liquor.[1] The crystals were washed with a solvent in which they are partially soluble. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[7] Ensure the filtration funnel is pre-heated to prevent the product from crashing out.[1] |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurities. The cooling was too fast, trapping impurities within the crystal lattice.[7][11] | Experiment with different solvents or solvent systems (e.g., a binary mixture like ethanol/water or hexane/ethyl acetate).[4] Ensure a slow cooling process to promote the formation of pure crystals.[8][11] |
Column Chromatography Issues
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[12] For pyrazines, silica gel is common, but its acidic nature can sometimes cause issues.[1]
Q: My compound is streaking badly or completely stuck on the silica gel column. What should I do?
A: This is a classic issue when purifying nitrogen-containing heterocyclic compounds like pyrazines on standard silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and band tailing.[1]
Troubleshooting Steps:
-
Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete for the acidic sites on the silica, allowing your pyrazine product to elute more cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1] Alternatively, deactivated silica gel (prepared by adding a small percentage of water) can also be effective.
-
Switch to Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography using a C18-bonded silica column can be an excellent alternative.[2]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, hexane, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not at room temperature.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.[8]
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (typically 1-2% by weight). Reheat the mixture to boiling for a few minutes.[7][13]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated carbon.[9][13]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slower cooling rates generally produce larger and purer crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7] Dry the crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Methodology:
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The ideal system should give the desired product a retention factor (Rf) of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[14] Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free bed. Add a thin layer of sand on top of the silica.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks. Monitor the separation by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[4]
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for the synthesis of dichloropyrazines
Welcome to the technical support center for the synthesis of dichloropyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dichloropyrazine synthesis, a critical process in the development of novel therapeutics and functional materials. Dichloropyrazines are pivotal building blocks in medicinal chemistry, valued for their role as versatile scaffolds in numerous FDA-approved drugs.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, improve yields, and ensure the highest purity of your target dichloropyrazine isomers.
I. Understanding the Core Chemistry: Chlorination of Pyrazine Precursors
The synthesis of dichloropyrazines typically involves the chlorination of a pyrazine precursor. The two most common starting materials are pyrazinones (hydroxypyrazines) and aminopyrazines. The choice of starting material and chlorinating agent is crucial and depends on the desired isomer and the scale of the reaction.
A prevalent method involves the conversion of a hydroxypyrazine to its chloro-derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2] This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Alternatively, aminopyrazines can be converted to dichloropyrazines through a Sandmeyer-type diazotization reaction following an initial chlorination step, often with N-chlorosuccinimide (NCS).[3]
II. Troubleshooting Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of dichloropyrazines, providing explanations for the underlying causes and actionable solutions.
Route 1: Chlorination of Pyrazinones (e.g., using POCl₃)
Question: My chlorination of a hydroxypyrazine with POCl₃ is sluggish, resulting in a low yield of the desired dichloropyrazine. What are the potential causes and solutions?
Answer:
Several factors can contribute to an inefficient chlorination reaction using POCl₃.
-
Insufficient Temperature or Reaction Time: The conversion of the intermediate phosphate ester to the final product can be slow.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Prolonging the reaction time at a moderate temperature can also drive the reaction to completion. For instance, heating to 60°C for 2 hours is a common starting point.[2]
-
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water, leading to its decomposition and a reduction in its efficacy as a chlorinating agent.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Inadequate Removal of HCl Gas: The reaction generates hydrogen chloride (HCl) gas as a byproduct. Its accumulation can inhibit the reaction's progress.
-
Solution: Equip your reaction setup with a system to safely vent the generated HCl gas, such as a bubbler or a scrubber.
-
-
Impure Starting Material: Impurities in the starting hydroxypyrazine can interfere with the reaction.
-
Solution: Purify the starting material before the chlorination step. Recrystallization or column chromatography are effective methods.
-
Question: I am observing the formation of dark, tarry side products during my POCl₃ chlorination. How can I minimize these?
Answer:
The formation of dark-colored impurities often indicates decomposition or side reactions occurring at elevated temperatures.
-
Overheating: Excessive heat can lead to the decomposition of the starting material or product.
-
Solution: Maintain strict temperature control throughout the reaction. A well-calibrated heating mantle and a thermometer are essential. Consider running the reaction at a lower temperature for a longer duration.
-
-
Presence of Oxygen: Air can promote oxidative side reactions.
-
Solution: Conduct the reaction under an inert atmosphere to minimize oxidation.
-
Route 2: Synthesis from Aminopyrazines (e.g., via Diazotization)
Question: The initial chlorination of my aminopyrazine with N-chlorosuccinimide (NCS) gives a low yield of the desired chloroaminopyrazine. Why is this happening?
Answer:
Low yields in the initial chlorination step can often be traced back to several factors:
-
Inadequate Temperature Control: The reaction is exothermic, and poor heat management can lead to the formation of undesired byproducts.
-
Solution: Implement robust temperature control. For larger scale reactions, a reactor with efficient heat exchange is recommended. Maintaining a consistent temperature, for example at 40°C, is crucial.[4]
-
-
Suboptimal Chlorinating Agent Handling: N-chlorosuccinimide (NCS) is sensitive to moisture.
-
Solution: Ensure anhydrous conditions by using dry solvents and handling NCS in a glovebox or under an inert atmosphere to prevent hydrolysis.
-
-
Inefficient Mixing: Poor agitation can lead to localized high concentrations of the chlorinating agent, resulting in over-chlorination.
-
Solution: Ensure efficient and consistent stirring throughout the reaction.
-
Question: During the diazotization of chloroaminopyrazine, I am getting a low yield of the final dichloropyrazine and a lot of dark, insoluble material. What can I do to improve this?
Answer:
The Sandmeyer-type diazotization reaction is sensitive to temperature and the stability of the diazonium salt intermediate.
-
Poor Temperature Control: The diazonium salt is often unstable at higher temperatures and can decompose, leading to side products.
-
Inefficient Mixing: Localized excesses of reagents can lead to decomposition.
-
Solution: Ensure vigorous and uniform stirring to maintain a consistent temperature and concentration throughout the reaction vessel.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude dichloropyrazines?
A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
Column Chromatography: For small-scale purifications and for separating isomers with different polarities, silica gel column chromatography is very effective.[2][5] A common eluent system is a mixture of hexane and ethyl acetate.
-
Recrystallization: For larger quantities, recrystallization from a suitable solvent is a cost-effective method to obtain high-purity product.[5]
-
Distillation: Fractional distillation under reduced pressure can be used to separate dichloropyrazine from impurities with significantly different boiling points.[5]
Q2: How do I safely quench a reaction that uses excess phosphorus oxychloride (POCl₃)?
A2: Quenching excess POCl₃ must be done with extreme caution due to its highly exothermic reaction with water. The recommended procedure is a "reverse quench."
-
Procedure: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and adding more ice if necessary.[6] An alternative is to add the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate.[6][7]
-
Safety: Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Q3: Can I use other chlorinating agents besides POCl₃ and NCS?
A3: Yes, other chlorinating agents can be used, and the choice depends on the specific substrate and desired reactivity.
-
Sulfuryl chloride (SO₂Cl₂): Can be used for the direct chlorination of pyrazoles.[8]
-
Trichloroisocyanuric acid (TCCA): A versatile and efficient chlorinating agent that can be used under mild conditions.[9][10]
-
Phosphorus pentachloride (PCl₅): A powerful chlorinating agent, often used in conjunction with POCl₃.[11]
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 2,5-Dichloropyrazine from 2-Aminopyrazine
This two-step protocol is a common route for the synthesis of 2,5-dichloropyrazine.[3][4]
Step 1: Synthesis of 5-chloro-2-aminopyrazine
-
Under a nitrogen atmosphere, dissolve 2-aminopyrazine in anhydrous dichloromethane (DCM).
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Stir the reaction mixture at 40°C for 2 hours, monitoring the progress by TLC.[4]
-
After completion, wash the mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of 2,5-Dichloropyrazine
-
Dissolve 5-chloro-2-aminopyrazine in concentrated hydrochloric acid and cool the solution to -10°C.[2][3]
-
Slowly add an aqueous solution of sodium nitrite over 1 hour, maintaining the temperature below 0°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[2]
-
Monitor the reaction by TLC.
-
Carefully neutralize the reaction mixture with a 50% sodium hydroxide (NaOH) solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2,5-dichloropyrazine by column chromatography or recrystallization.
Data Summary: Optimizing Reaction Parameters
The following table provides a summary of key reaction parameters and their impact on the synthesis of dichloropyrazines.
| Parameter | Recommended Range | Rationale & Potential Issues |
| Temperature (POCl₃ Chlorination) | 60 - 110 °C | Lower temperatures may lead to incomplete reaction. Higher temperatures can cause decomposition and side product formation. |
| Temperature (Diazotization) | -10 to 5 °C | Crucial for the stability of the diazonium salt intermediate. Higher temperatures lead to decomposition and reduced yield. |
| Chlorinating Agent Stoichiometry | 1.0 - 1.5 equivalents | An excess may be needed to drive the reaction to completion, but a large excess can lead to over-chlorination. |
| Solvent | Anhydrous DCM, Dioxane, or neat POCl₃ | The choice of solvent depends on the specific reaction. Anhydrous conditions are critical when using moisture-sensitive reagents like NCS and POCl₃. |
V. Visualizing the Process: Diagrams and Workflows
General Synthetic Routes to Dichloropyrazines
Caption: Common synthetic pathways to dichloropyrazines.
Troubleshooting Workflow for Low Yield in POCl₃ Chlorination
Caption: Decision tree for troubleshooting low yields.
VI. References
References
- 1. benchchem.com [benchchem.com]
- 2. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. 2,5-Dichloropyrazine | 19745-07-4 [chemicalbook.com]
- 14. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 15. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 16. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 17. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 20. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 21. orgsyn.org [orgsyn.org]
- 22. benchchem.com [benchchem.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 28. m.youtube.com [m.youtube.com]
- 29. POCl3 Mechanism for Activated Chlorine Formation [commonorganicchemistry.com]
Technical Support Center: Strategies for Preventing Over-Chlorination in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity and the formation of over-chlorinated byproducts. Over-chlorination not only consumes valuable starting material and reagents but also introduces significant downstream challenges in purification and characterization.
This document moves beyond simple protocols to explain the underlying chemical principles governing selectivity. By understanding the "why" behind these methodologies, you can effectively troubleshoot and optimize your reactions, saving time and resources.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during chlorination reactions.
Q1: My reaction is producing significant amounts of di- and tri-chlorinated products. What is the first and most immediate parameter I should adjust?
A: The most common cause of over-chlorination is a high localized concentration of the chlorinating agent. The first step is to ensure the stoichiometry is correct (typically 1.0-1.1 equivalents for mono-chlorination). Then, implement slow addition of the chlorinating agent using a syringe pump over an extended period. This maintains a low, steady concentration of the reagent, favoring the mono-chlorinated product before it can react again.
Q2: I'm still seeing over-chlorination even with slow addition. What's the next logical step?
A: Lower the reaction temperature. Many chlorination reactions are highly exothermic, and reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) decreases the overall reaction rate. This provides a wider kinetic window to favor the desired mono-chlorination, as the activation energy for the second chlorination might not be as readily overcome at lower temperatures.[1][2]
Q3: How do I choose a better chlorinating agent to improve selectivity?
A: The reactivity of the chlorinating agent is critical. Highly reactive agents like chlorine gas (Cl₂) are often less selective.[3] Consider switching to a milder, more sterically hindered, or electronically deactivated agent. N-Chlorosuccinimide (NCS) is a common, more manageable alternative. For electron-rich substrates, even milder reagents might be necessary. A comparative table is provided in the in-depth guides below.
Q4: Can changing the solvent really impact the selectivity of my chlorination reaction?
A: Absolutely. The solvent can influence the reactivity of both the substrate and the chlorinating agent. For radical chlorinations, non-polar solvents are common, but alternatives like acetonitrile or dimethyl carbonate can be effective.[4] For electrophilic chlorinations, the solvent can solvate and stabilize reactive intermediates, sometimes altering the regioselectivity or reducing the rate of subsequent chlorinations.[5] It is crucial to avoid solvents that can react with the chlorinating agent, such as DMSO or acetone, which can lead to hazardous side reactions.[4]
Q5: My substrate has multiple reactive sites. How can I target just one?
A: This is a classic chemoselectivity challenge that is often best solved using protecting groups. By temporarily masking a more reactive functional group (like an amine or a highly activated phenol), you can direct the chlorination to the desired, less reactive site.[6][7] After the reaction, the protecting group is removed to reveal the final product.
In-Depth Troubleshooting Guides
Guide 1: Mastering Reaction Control: Kinetics vs. Thermodynamics
Over-chlorination is fundamentally a competition between reaction rates. The formation of the mono-chlorinated product competes with its subsequent conversion to a di-chlorinated species. Controlling this competition is key.
-
Kinetic vs. Thermodynamic Control: In most cases, the desired mono-chlorinated product is the kinetic product (formed fastest), while over-chlorinated species may be the thermodynamic products (more stable).[2][8]
-
Kinetic Control (Favored at Low Temperatures): The reaction is dominated by the pathway with the lowest activation energy. By keeping the temperature low and stopping the reaction once the starting material is consumed, you can isolate the kinetic product before it has enough energy to overcome the activation barrier for the second chlorination.[9][10]
-
Thermodynamic Control (Favored at High Temperatures): At higher temperatures, even if the mono-chlorinated product forms first, the reverse reaction and the reaction to the di-chlorinated product have sufficient energy to proceed. If the di-chlorinated product is more stable, the reaction equilibrium will eventually favor its formation.[2]
-
Causality: Lowering the temperature slows all reaction rates, but it disproportionately affects the reaction with the higher activation energy (often the second chlorination). This widens the gap in reaction rates, allowing for selective formation of the mono-chlorinated product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. jackwestin.com [jackwestin.com]
- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 10. youtube.com [youtube.com]
Troubleshooting low yields in pyrazine functionalization reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazine functionalization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazine scaffolds and encountering challenges in achieving desired yields and purity. Pyrazines are a critical class of N-heterocycles, forming the core of numerous pharmaceuticals, agrochemicals, and flavor compounds[1][2]. However, their unique electronic properties—specifically the electron-deficient nature of the ring due to the two nitrogen atoms in a 1,4-arrangement—can present significant synthetic hurdles[1][2].
This document provides a structured troubleshooting guide in a question-and-answer format to address common issues encountered during the functionalization of pyrazines.
Part 1: Troubleshooting Guide for Low Yields
Low product yield is one of the most frequent challenges in organic synthesis. The following sections break down common problems, their underlying causes, and actionable solutions for pyrazine functionalization reactions.
Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halopyrazine is sluggish or failing.
Q1: I'm seeing little to no conversion of my chloropyrazine starting material in a Buchwald-Hartwig amination. What's the likely cause?
A: This is a classic issue stemming from the low reactivity of aryl chlorides compared to bromides or iodides. The rate-limiting step is often the oxidative addition of the C-Cl bond to the palladium(0) catalyst[3].
-
Expertise & Experience: The electron-deficient nature of the pyrazine ring further deactivates the C-Cl bond towards oxidative addition. Your choice of catalyst, ligand, and base are paramount to overcoming this activation barrier. Standard ligands like triphenylphosphine are often insufficient[3].
-
Troubleshooting Steps:
-
Evaluate Your Catalyst System:
-
Palladium Source: If you are using Pd(OAc)₂, consider switching to a pre-catalyst, such as a G3 or G4 palladacycle. These form the active Pd(0) species more cleanly and efficiently, which can be critical for challenging substrates[3].
-
Ligand Selection: This is the most critical parameter. For C-Cl bond activation, you need bulky, electron-rich phosphine ligands. These ligands stabilize the electron-rich palladium center and promote oxidative addition. See the table below for recommendations.
-
-
Increase Catalyst Loading: For stubborn chloropyrazines, increasing the catalyst loading from a standard 1-2 mol% to as high as 5 mol% can be effective[3].
-
Optimize Reaction Conditions:
-
Temperature: These reactions often require higher temperatures (e.g., 100-120 °C) to drive the oxidative addition[3].
-
Base Selection: Sodium tert-butoxide (NaOtBu) is generally the most effective base for these couplings[3]. Ensure it is fresh and anhydrous. If your substrate is base-sensitive, you can try weaker bases like K₃PO₄ or Cs₂CO₃, but this will likely necessitate a more active catalyst system[3].
-
-
| Ligand | Class | Key Features & When to Use | Typical Loading (mol %) |
| RuPhos | Biarylphosphine | Excellent for sterically hindered substrates and C-Cl activation. | 1.5 - 3 |
| BrettPhos | Biarylphosphine | Very active, good for challenging couplings at lower temperatures. | 1.5 - 3 |
| DavePhos | Biarylphosphine | A robust, general ligand for a wide range of aminations. | 1.5 - 3 |
| Josiphos | Ferrocene-based | Effective for electron-deficient heterocycles. | 2 - 4 |
This table summarizes common ligands for challenging Buchwald-Hartwig aminations. Loadings are relative to the limiting reagent.
Q2: My Suzuki coupling with a bromopyrazine is giving me significant amounts of a dehalogenated pyrazine byproduct. How can I minimize this?
A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in many cross-coupling reactions[3]. It arises from competing pathways that reduce the aryl halide instead of coupling it.
-
Causality: This side reaction is often exacerbated by the presence of trace amounts of water or other protic sources, which can protonate the organopalladium intermediate before reductive elimination can occur. It can also be influenced by the stability of the catalyst and the reaction kinetics.
-
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions: Use freshly dried and degassed solvents. Ensure your base is anhydrous. Traces of moisture can be a major contributor to this side reaction.
-
Re-evaluate Your Base: While strong bases are necessary, an overly strong or impure base can sometimes promote decomposition pathways. Ensure your base is high-purity.
-
Check Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially at high temperatures. Use high-quality boronic acid or consider using a boronate ester (e.g., a pinacol ester), which is often more stable.
-
Lower the Reaction Temperature: If the desired coupling is proceeding, but hydrodehalogenation is competitive, lowering the temperature may favor the desired pathway.
-
Issue 2: My Minisci-type C-H functionalization has very low yield.
Q3: I'm trying to add an alkyl group to a pyrazine using a Minisci reaction, but I'm mostly recovering my starting material. What should I investigate?
A: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle like pyrazine[4][5]. Low yields often point to issues with radical generation or inefficient capture by the pyrazine.
-
Expertise & Experience: For a successful Minisci reaction, the pyrazine ring must be sufficiently electron-deficient to act as a good radical acceptor. This is typically achieved by performing the reaction under acidic conditions to protonate the ring nitrogen(s)[4][5].
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low Minisci reaction yields.
-
Detailed Protocol Steps:
-
Protonation is Key: Ensure you are using a strong acid, like trifluoroacetic acid (TFA) or sulfuric acid. The protonated pyrazinium species is much more electrophilic and receptive to radical addition[4].
-
Radical Generation: The choice of radical precursor is crucial. While simple alkyl radicals (from sources like pivalic acid) are common, generating more complex or primary radicals can be challenging. For instance, generating an n-pentyl radical from hexanoic acid can be less efficient due to the stability of the resulting radical[6]. Consider alternative radical sources if you are using a challenging substrate.
-
Oxidant and Catalyst: The combination of an oxidant (like ammonium persulfate) and often a silver catalyst (like AgNO₃) is used to generate the radical from a precursor like a carboxylic acid[4]. Ensure these reagents are fresh and used in the correct stoichiometry.
-
Solvent and Temperature: Some Minisci protocols benefit from biphasic systems or higher temperatures to improve solubility and reaction rates[6].
-
Issue 3: I'm struggling with product purification.
Q4: My reaction seems to work, but I'm having difficulty separating my functionalized pyrazine from the unreacted starting material and other impurities.
A: Purification is a common bottleneck, especially when dealing with structurally similar compounds. Pyrazines can also be tricky due to their basicity.
-
Trustworthiness of Protocol: A robust synthetic protocol includes a reliable purification strategy.
-
Purification Strategies:
-
Acid/Base Extraction: If your product's basicity is significantly different from your starting material or impurities, an aqueous acid wash can selectively pull the more basic component into the aqueous layer. Be mindful that many pyrazines are water-soluble, especially as salts[7][8].
-
Column Chromatography:
-
Silica Gel: This is the most common method. However, the basic nitrogen atoms of pyrazines can cause streaking on acidic silica gel. To mitigate this, you can pre-treat your silica with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites.
-
Alternative Stationary Phases: For very polar or basic compounds, consider using alumina or C18-bonded silica for reverse-phase chromatography[8].
-
-
Distillation or Sublimation: If your product is volatile and thermally stable, these methods can be highly effective for removing non-volatile impurities.
-
Recrystallization: If you can obtain a solid product, recrystallization is an excellent method for achieving high purity. Experiment with a range of solvent systems.
-
Part 2: Frequently Asked Questions (FAQs)
Q5: Why is pyrazine less reactive in electrophilic substitution reactions compared to benzene?
A: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards attack by electrophiles. This makes classic electrophilic aromatic substitution (like nitration or Friedel-Crafts reactions) very difficult to achieve on an unactivated pyrazine ring[1][2].
Q6: I need to install a functional group at a specific position on a dichloropyrazine. How can I control the regioselectivity?
A: Achieving regioselectivity on a di-substituted heterocycle is a significant challenge. The relative reactivity of the positions is governed by electronic and steric effects. For dichloropyridines, the chlorine at the 2-position is generally more activated towards nucleophilic attack and oxidative addition than one at other positions due to the electronic influence of the ring nitrogen[3]. For pyrazines, all positions are electronically similar. Therefore, regioselectivity is often achieved by using a substrate that already has a directing group or by employing advanced techniques like directed ortho-metalation, if applicable.
Q7: Can I perform late-stage functionalization on a complex molecule containing a pyrazine core?
A: Yes, this is a major area of interest in medicinal chemistry[9][10]. Late-stage functionalization (LSF) aims to modify complex molecules at a late stage in the synthesis. Reactions like C-H functionalization (e.g., Minisci-type reactions) and robust cross-coupling methods are particularly valuable for LSF because they can often be performed without requiring extensive protecting group manipulations[9][10][11]. However, the success of LSF is highly dependent on the functional group tolerance of the chosen reaction.
Q8: Are there any "green" or more sustainable methods for pyrazine functionalization?
A: Yes, the field is moving towards more sustainable practices. This includes:
-
Catalysis with Earth-Abundant Metals: Research is ongoing to replace precious metal catalysts (like palladium) with more abundant and less toxic metals like iron or manganese for cross-coupling reactions[12][13].
-
Enzymatic Reactions: Biocatalysis offers a green alternative for certain transformations. For example, enzymes can be used for the aminolysis of pyrazine esters to form pyrazinamides under mild conditions, avoiding harsh reagents[14].
-
Avoiding Toxic Solvents: Developing reactions that can be run in greener solvents (like water or bio-derived solvents) or even under solvent-free conditions is an active area of research[15][16].
References
- 1. irjmets.com [irjmets.com]
- 2. ijbpas.com [ijbpas.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-Stage C-H Functionalization of Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 14. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
Preventing decomposition of 2,3-Dichloro-5,6-dimethylpyrazine during workup
Welcome to the dedicated support center for handling 2,3-Dichloro-5,6-dimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. The electron-deficient nature of the pyrazine ring, while advantageous for nucleophilic aromatic substitution (SNAr) reactions, also renders the chloro-substituents susceptible to undesired displacement during workup, leading to product loss and purification challenges.[1] This document provides in-depth troubleshooting advice and best practices to ensure the integrity of your compound post-reaction.
Part 1: Troubleshooting Guide - A Proactive Approach to Decomposition
This section addresses common issues encountered during the workup of reactions involving this compound in a practical question-and-answer format.
Question 1: After my aqueous workup, I'm seeing a significant amount of a more polar byproduct by TLC/LC-MS. What is likely happening?
Answer: The most probable cause is the hydrolysis of one or both chloro-substituents to form hydroxy- or dihydroxy-pyrazines. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, and water can act as a nucleophile, particularly under non-neutral pH conditions or at elevated temperatures.[1][2]
-
Causality: The chlorine atoms on the this compound are activated towards nucleophilic displacement. The presence of two nitrogen atoms in the ring withdraws electron density, making the carbon atoms attached to the chlorines electrophilic.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Ensure your aqueous wash solutions are neutral (pH ~7). Avoid using acidic or basic washes unless absolutely necessary and, if so, perform them at low temperatures (0-5 °C) and for the shortest duration possible.
-
Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This reduces the solubility of water in the organic phase and minimizes contact time with your product.
-
Temperature Control: Perform all extractions at room temperature or below. Avoid any heat during the workup phase.
-
Question 2: My final product yield is low, and I suspect my product is being lost during extraction. What can I do?
Answer: While this compound is generally soluble in common organic solvents, its polarity can lead to partitioning into the aqueous layer, especially if the organic solvent is not chosen carefully or if emulsions form.
-
Causality: The nitrogen atoms in the pyrazine ring can be protonated under acidic conditions, forming pyrazinium salts that are highly water-soluble.
-
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use strongly acidic solutions (e.g., 1M HCl) for washing unless your target compound is exceptionally stable and you are trying to remove a basic impurity. If an acid wash is unavoidable, consider back-extracting the aqueous layer with fresh organic solvent to recover any dissolved product.
-
Solvent Selection: Use a sufficiently non-polar extraction solvent like dichloromethane (DCM) or ethyl acetate. If you encounter emulsions, adding brine can help to break them.
-
Check Aqueous Layer: Before discarding the aqueous layers, it is good practice to perform a small-scale extraction and analyze the extract by TLC or LC-MS to check for product loss.
-
Question 3: I've noticed multiple byproducts after treating my reaction mixture with a basic wash (e.g., sodium bicarbonate). What is the likely cause?
Answer: Basic solutions, even mild ones like sodium bicarbonate, can lead to the formation of substitution byproducts. The hydroxide or bicarbonate ions can act as nucleophiles, displacing the chloro-substituents.
-
Causality: The electron-deficient pyrazine ring is susceptible to attack by a range of nucleophiles, including oxygen-based nucleophiles.[1][2]
-
Troubleshooting Steps:
-
Minimize Contact Time: If a basic wash is essential to remove acidic impurities, perform it quickly and at low temperatures.
-
Use a Weaker Base: If possible, use a saturated solution of sodium chloride instead of a basic wash to remove water-soluble acids.
-
Alternative Quenching: Consider quenching the reaction with a non-nucleophilic acid, such as a saturated aqueous solution of ammonium chloride, before extraction.[1]
-
Part 2: Best Practices for a Robust Workup Protocol
Adherence to a systematic and gentle workup procedure is critical for preserving the integrity of this compound.
Recommended General Workup Protocol
This protocol is designed to minimize the risk of decomposition.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature or 0-5 °C.
-
Slowly add a neutral quenching agent. A saturated aqueous solution of ammonium chloride is often a good choice, as it is mildly acidic and can help to hydrolyze reactive reagents without being overly aggressive. Water can also be used if the reaction components are not violently reactive with it.
-
-
Solvent Removal (if applicable):
-
If the reaction was conducted in a water-miscible solvent like THF, DMF, or DMSO, it is often beneficial to remove the bulk of the solvent under reduced pressure before extraction. Crucially, maintain a low bath temperature (<40 °C) during evaporation.
-
-
Extraction:
-
Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (1x)
-
Saturated aqueous sodium chloride (brine) (2x)
-
-
Perform all washes at ambient temperature.
-
-
Drying and Filtration:
-
Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash the filter cake with a small amount of fresh extraction solvent.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept as low as possible (ideally ≤ 40 °C) to prevent thermal degradation.
-
Critical Parameter Summary
| Parameter | Recommendation | Rationale |
| pH of Aqueous Wash | Neutral (pH ~7) | Avoids acid-catalyzed hydrolysis or base-mediated nucleophilic substitution. |
| Temperature | ≤ 40 °C | Minimizes thermal decomposition and the rate of unwanted side reactions. |
| Quenching Agent | Saturated aq. NH₄Cl or H₂O | Neutral or mildly acidic quench avoids introducing strong nucleophiles. |
| Washing Solutions | Water, followed by Brine | Brine reduces the solubility of the organic product in the aqueous phase and helps break emulsions. |
| Solvent Evaporation | Low bath temperature (≤ 40 °C) | Prevents thermal degradation of the final product. |
Part 3: Visualization of Workup Strategy
The following diagram illustrates a decision-making workflow for selecting an appropriate workup strategy when working with this compound.
Caption: Decision workflow for workup of this compound.
References
Technical Support Center: Characterization of Unexpected Byproducts in Pyrazine Synthesis
Welcome to the technical support center for the characterization of unexpected byproducts in pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis, offering in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you identify, understand, and mitigate the formation of unwanted byproducts in your experiments.
Introduction: The Challenge of Pyrazine Synthesis
Pyrazines are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, fragrances, and functional materials. While numerous synthetic routes to pyrazines exist, including the classical Staedel-Rugheimer and Gutknecht syntheses, the formation of unexpected byproducts is a common challenge that can lead to low yields, purification difficulties, and misinterpretation of analytical data. This guide provides a structured approach to troubleshooting these issues, grounded in a mechanistic understanding of both the desired reaction and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is yielding a significant amount of a higher boiling point byproduct that is difficult to separate. What could it be?
A1: A common high-boiling point byproduct is a piperazine derivative . This typically arises from the incomplete dehydrogenation or oxidation of the dihydropyrazine intermediate.[1] The reaction conditions are critical here. For instance, in gas-phase reactions using a copper-chromite catalyst, temperatures below 300°C are often insufficient to drive the reaction to completion, favoring the formation of the more saturated piperazine ring.[1]
Q2: I am observing the formation of imidazole derivatives as byproducts in my reaction. How is this possible?
A2: The formation of imidazole byproducts is a known, though often unexpected, side reaction, particularly when using α-dicarbonyl compounds, aldehydes, and a source of ammonia. This pathway is mechanistically described by the Debus-Radziszewski imidazole synthesis .[2][3] In this reaction, the α-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then reacts with an aldehyde (which can be present as a starting material, an impurity, or formed in situ) to cyclize and form the imidazole ring.
Q3: My reaction mixture has turned dark brown or black, and I'm having trouble isolating my desired pyrazine. What is causing this?
A3: Dark coloration and the formation of intractable tars are often indicative of polymerization and degradation reactions . These side reactions are particularly prevalent under harsh reaction conditions, such as excessively high temperatures (e.g., above 450°C) or in the presence of strong acids or bases.[1][4] The electron-deficient pyrazine ring can be susceptible to nucleophilic attack, and reactive intermediates can polymerize. Additionally, aldol condensation of starting materials or intermediates containing α-hydrogens can lead to colored, polymeric byproducts.[4]
Q4: I'm seeing multiple spots on my TLC and multiple peaks in my GC-MS that have very similar mass-to-charge ratios to my expected product. What are these?
A4: You are likely observing the formation of regioisomers . This is a common issue when using unsymmetrical 1,2-dicarbonyl compounds or unsymmetrical 1,2-diamines. The nucleophilic attack of the amino groups on the dicarbonyl can occur in two different orientations, leading to a mixture of isomeric products. These isomers often have very similar physical properties, making them difficult to separate by standard column chromatography. Their mass spectra are also often nearly identical, making chromatographic separation prior to mass analysis essential for unambiguous identification.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during pyrazine synthesis.
| Observed Problem | Potential Cause(s) | Proposed Solution(s) & Mechanistic Rationale |
| Low Yield of Pyrazine Product | - Incomplete reaction or side reactions consuming starting materials. - Suboptimal reaction conditions (temperature, pressure, catalyst). | Optimize Reaction Conditions: - Temperature: For dehydrogenation steps, ensure the temperature is sufficient to overcome the activation energy for aromatization (often >300°C in gas-phase reactions). Lower temperatures may favor the formation of stable dihydropyrazine or piperazine byproducts.[1] - Catalyst/Oxidant: Ensure the catalyst is active or the oxidant is used in sufficient stoichiometry. The dihydropyrazine intermediate requires oxidation to the aromatic pyrazine.[5] |
| Presence of Piperazine Byproducts | Incomplete dehydrogenation/oxidation of the dihydropyrazine intermediate. | Increase Oxidizing Potential: - Higher Temperature: As mentioned, increasing the reaction temperature can favor the desired dehydrogenation. - Choice of Oxidant: If using a chemical oxidant (e.g., MnO₂, CuO), ensure its activity and consider increasing the equivalents. For air oxidation, ensure efficient gas dispersion in the reaction mixture. |
| Formation of Imidazole Byproducts | Presence of an aldehyde (impurity or formed in situ) leading to the Debus-Radziszewski pathway.[2][3] | Purify Starting Materials: - Ensure your α-dicarbonyl and diamine starting materials are free of aldehyde impurities. Modify Reaction Conditions: - Running the reaction under an inert atmosphere can minimize oxidative side reactions that might generate aldehydes. |
| Dark Reaction Mixture/Polymerization | - Excessively high temperatures causing ring degradation.[1] - Aldol condensation of carbonyl-containing starting materials or intermediates.[4] | Control Reaction Temperature: - Carefully control the reaction temperature to avoid exceeding the decomposition temperature of the pyrazine product (often >450°C).[1] Use Purified Reagents: - Use high-purity starting materials to minimize impurities that can initiate polymerization. |
| Mixture of Regioisomers | Use of unsymmetrical starting materials (1,2-dicarbonyls or 1,2-diamines). | Employ Regioselective Strategies: - If possible, use symmetrical starting materials to yield a single product. - Alternatively, employ a stepwise synthesis where one amine is protected, allowing for controlled sequential condensation. Purification: - For separating existing mixtures, preparative HPLC or SFC may be necessary as simple column chromatography is often insufficient.[6] |
Analytical Characterization of Byproducts: Experimental Protocols
A multi-technique approach is often necessary for the unambiguous identification of unexpected byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for analyzing volatile pyrazine products and byproducts.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the same solvent.
-
-
GC-MS Parameters:
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Injector: Split/splitless injector at 250-270°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 5-10°C/min to 280°C, hold for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Interpretation:
-
Piperazines: Will have a higher molecular weight than the corresponding pyrazine due to the additional hydrogen atoms. Their fragmentation patterns will show losses of alkyl substituents.
-
Imidazoles: The molecular ion peak will correspond to the mass of the imidazole derivative. Fragmentation patterns will depend on the substituents.
-
Regioisomers: Will have identical mass spectra. Their identification relies on their separation by GC, which is influenced by differences in their boiling points and polarities.
High-Performance Liquid Chromatography (HPLC)
HPLC is useful for the analysis and purification of less volatile or thermally labile pyrazine derivatives and byproducts.
Experimental Protocol: HPLC Analysis and Purification
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters (Analytical):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazine core absorbs (e.g., 270-280 nm).
-
Purification:
-
For purification, the analytical method can be scaled up to a preparative or semi-preparative column. Fractions can be collected and analyzed by LC-MS or NMR to confirm the identity of the isolated compounds. Column chromatography on silica gel can also be effective, with less polar byproducts eluting first in a hexane/ethyl acetate system.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of pyrazine isomers and byproducts.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Isolate the byproduct of interest by preparative HPLC or column chromatography.
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Interpretation:
-
¹H NMR:
-
Pyrazine vs. Piperazine: The aromatic protons of a pyrazine ring typically appear as singlets or doublets in the downfield region (δ 8.0-9.0 ppm). The aliphatic protons of a piperazine ring will be in the upfield region (δ 2.5-4.0 ppm).
-
Regioisomers: Unsymmetrical substitution patterns will lead to more complex splitting patterns and a greater number of distinct signals in the aromatic region compared to symmetrical isomers.
-
-
¹³C NMR:
-
The carbon atoms in a pyrazine ring are typically found in the range of δ 130-160 ppm. The aliphatic carbons of a piperazine ring will be in the range of δ 40-60 ppm.
-
Mechanistic Insights into Byproduct Formation
A deep understanding of the reaction mechanisms is key to predicting and preventing the formation of unwanted byproducts.
Staedel-Rugheimer Pyrazine Synthesis
This classical method involves the reaction of an α-haloketone with ammonia. The generally accepted mechanism proceeds through the following key steps:
-
Formation of the α-amino ketone: Ammonia acts as a nucleophile, displacing the halide to form the α-amino ketone intermediate.
-
Dimerization: Two molecules of the α-amino ketone undergo a self-condensation reaction to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine.
Gutknecht Pyrazine Synthesis
The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones.
Mechanism of Imidazole Byproduct Formation
The formation of imidazoles can be understood through the Debus-Radziszewski synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. irjmets.com [irjmets.com]
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 2,3-Dichloro-5,6-dimethylpyrazine
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloro-5,6-dimethylpyrazine. In the absence of publicly available, assigned experimental spectra for this specific molecule, this document presents a comprehensive set of predicted assignments. These predictions are grounded in fundamental NMR principles and supported by comparative data from structurally analogous pyrazine derivatives. This approach provides researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar heterocyclic compounds.
The Significance of NMR in Characterizing Substituted Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise determination of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and physical properties. NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the chemical environment of each proton and carbon atom within a molecule.
The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing groups, such as the chlorine atoms in the target molecule, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methyl groups, will shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield).[1]
Predicted ¹H and ¹³C NMR Assignments for this compound
The structure of this compound presents a simple yet informative case for NMR analysis. Due to the molecule's symmetry, we expect to see only one signal in the ¹H NMR spectrum corresponding to the two equivalent methyl groups, and three distinct signals in the ¹³C NMR spectrum for the two equivalent methyl carbons, the two equivalent pyrazine ring carbons bearing the methyl groups, and the two equivalent pyrazine ring carbons bearing the chlorine atoms.
Based on the known effects of substituents on the pyrazine ring, the following ¹H and ¹³C NMR chemical shifts are predicted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| -CH₃ | 2.4 - 2.6 | Singlet |
| ¹³C NMR | ||
| -CH₃ | 20 - 25 | - |
| C-5/C-6 | 150 - 155 | - |
| C-2/C-3 | 145 - 150 | - |
The rationale for these predictions lies in the interplay of the electronic effects of the substituents. The methyl groups are electron-donating, leading to an upfield shift for their proton and carbon signals. The chlorine atoms are strongly electron-withdrawing, which, along with the inherent electron-deficient nature of the pyrazine ring, will cause the ring carbons to be significantly deshielded and appear at high chemical shifts.
Comparative Analysis with Other Substituted Pyrazines
To substantiate the predicted assignments for this compound, it is instructive to compare them with the experimentally determined NMR data of related pyrazine derivatives. The following table presents data for a selection of substituted pyrazines, illustrating the influence of different substituents on the chemical shifts of the pyrazine ring protons and carbons.[2]
Table 2: Experimental ¹H and ¹³C NMR Data for Selected Substituted Pyrazines (in CDCl₃)[2]
| Compound | Proton Chemical Shifts (δ, ppm) | Carbon Chemical Shifts (δ, ppm) |
| 2,5-diphenylpyrazine | 9.06 (s, 2H), 8.05 (d, 4H), 7.46-7.53 (m, 6H) | 150.7, 141.2, 136.3, 129.7, 129.0, 126.8 |
| 2,5-di-p-tolylpyrazine | 8.89 (s, 2H), 8.03 (d, 4H), 7.31 (d, 4H), 2.42 (s, 6H) | 151.5, 140.0, 139.2, 133.8, 129.7, 126.9, 21.3 |
| 2,5-bis(4-chlorophenyl)pyrazine | 8.91 (s, 2H), 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H) | 150.5, 139.7, 136.3, 134.6, 129.3, 128.2 |
The data in Table 2 demonstrates that the pyrazine ring protons in these examples resonate at high chemical shifts (downfield), a characteristic feature of aromatic protons in electron-deficient rings. The methyl protons in 2,5-di-p-tolylpyrazine at 2.42 ppm provide a good reference point for our prediction for the methyl protons in this compound. The carbon signals for the pyrazine ring are also in the expected downfield region.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
II. Instrument Setup and Calibration
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C nuclei to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve the best possible homogeneity, which is crucial for obtaining sharp and well-resolved peaks.[1]
III. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
IV. ¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, owing to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.[1]
V. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra and perform baseline correction.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with labels corresponding to the predicted NMR assignments.
Caption: Molecular structure of this compound with predicted NMR shifts.
References
A Comparative Guide to the Structural Elucidation of 2,3-Dichloro-5,6-dimethylpyrazine
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is the fundamental determinant of its function, reactivity, and physical properties. For a molecule such as 2,3-Dichloro-5,6-dimethylpyrazine, a substituted heterocyclic compound, understanding its structure is paramount for applications ranging from medicinal chemistry, where it may serve as a scaffold for targeted therapeutics, to materials science, where its solid-state packing could influence electronic properties.
This guide provides an in-depth comparison of the preeminent technique for definitive solid-state structure determination—Single-Crystal X-ray Diffraction (SC-XRD)—with complementary analytical methods. While a published crystal structure for this compound is not publicly available as of this writing, we will proceed by detailing the complete crystallographic workflow. To illustrate the expected data and outcomes, we will use the closely related parent molecule, Pyrazine , as a representative example for which high-quality crystallographic data exists[1]. This approach mirrors a common scientific workflow where data from a parent or analogous compound is used to benchmark and understand a new derivative. We will then explore how techniques like NMR, Mass Spectrometry, and computational modeling provide critical, synergistic information that is indispensable for a comprehensive structural assignment.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic arrangement of a molecule in the solid state.[2] It provides a precise 3D map of electron density, from which bond lengths, bond angles, and intermolecular interactions can be determined with unparalleled accuracy.[3][4]
The Principle of SC-XRD
The technique is based on the principle that a crystal, with its perfectly ordered, repeating array of molecules, acts as a three-dimensional diffraction grating for X-rays.[2] When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots. By systematically rotating the crystal and measuring the intensity and position of thousands of these diffracted spots, one can mathematically reconstruct the electron density map of the molecule and, from it, build an atomic model.[3]
Experimental Protocol: From Powder to Structure
The path from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the final model is both accurate and reliable.
Step 1: Growing High-Quality Single Crystals
-
Rationale: The success of the entire experiment hinges on the quality of the crystal. It must be a single, well-ordered specimen, free of significant defects, and typically between 0.1 and 0.3 mm in size.[3] A poor-quality crystal will produce weak or smeared diffraction spots, making structure solution impossible.
-
Methodology:
-
Purification: Ensure the sample of this compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated as defects.
-
Solvent Selection: Screen a range of solvents to find one in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation in a clean vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate very slowly over several days to weeks at a constant temperature.
-
Vapor Diffusion (Alternative): Dissolve the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: The crystal must be securely mounted and kept at a very low temperature (typically 100 K) during data collection. The cryogenic temperature minimizes thermal vibration of the atoms, resulting in sharper diffraction spots and a more precise structure.
-
Methodology:
-
Mounting: Select a well-formed crystal under a microscope. Using a micro-manipulator, pick up the crystal with a nylon loop coated in cryo-protectant oil (e.g., Paratone-N) and immediately flash-cool it in a stream of cold nitrogen gas on the diffractometer.[5]
-
Centering: Mount the pin on the diffractometer's goniometer head and carefully center the crystal in the path of the X-ray beam.[2]
-
Data Collection Strategy: Modern diffractometers automate data collection. The software determines an optimal strategy to rotate the crystal through various angles (omega and phi scans) to ensure that all unique diffraction spots are measured with sufficient intensity.[6] Data collection can take several hours.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data (a set of reflection intensities) must be mathematically processed to generate the final atomic model. Refinement is an iterative process of adjusting the atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.
-
Methodology:
-
Data Integration and Scaling: The raw detector images are processed to determine the position and intensity of each diffraction spot. The data is scaled and corrected for experimental factors.
-
Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.[4]
-
Structure Solution: An initial "guess" of the structure is obtained using direct methods or Patterson methods, which phase the reflections and generate an initial electron density map.
-
Model Building and Refinement: Using software like SHELXL or Olex2, an atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm. The quality of the fit is monitored by the R-factor (R1); a value below 5% (0.05) is indicative of a well-refined structure.
-
Visualization: The SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Presentation: Crystallographic Data for Pyrazine (Illustrative Example)
As a proxy for our target molecule, the following table summarizes the crystallographic data for the parent pyrazine molecule, providing a clear example of the type of information obtained from a successful SC-XRD experiment.
| Parameter | Value (for Pyrazine)[1] | Significance |
| Chemical Formula | C₄H₄N₂ | Confirms the elemental composition of the unit cell contents. |
| Formula Weight | 80.09 g/mol | Molecular mass used in density calculations. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell shape. |
| Space Group | P m n n | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a = 9.3330 Å, b = 5.8480 Å, c = 3.7735 Å | The dimensions of the unit cell, the fundamental repeating block of the crystal. |
| α, β, γ (°) | α = 90.00°, β = 90.00°, γ = 90.00° | The angles between the unit cell axes. |
| Volume (ų) | 205.95 | The volume of the unit cell. |
| Z | 2 | The number of molecules per unit cell. |
| Calculated Density | 1.29 g/cm³ | The theoretical density of the crystal, calculated from formula weight and unit cell volume. |
| R-factor (R1) | 0.0458 (4.58%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Part 2: Comparative Analysis with Alternative & Complementary Techniques
While SC-XRD is definitive for the solid state, it provides no information about the molecule's structure or behavior in solution, nor does it confirm the molecular weight. A multi-technique approach is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the chemical environment of specific atomic nuclei (most commonly ¹H and ¹³C) by placing them in a strong magnetic field and irradiating them with radio waves.[7] The resulting spectrum shows signals (resonances) whose position (chemical shift), multiplicity (splitting pattern), and integration provide detailed information about the connectivity and electronic environment of atoms.
-
Application to this compound:
-
¹H NMR: Would be expected to show a single signal for the two equivalent methyl groups. Its integration would correspond to 6 protons.
-
¹³C NMR: Would reveal three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent chlorinated carbons of the pyrazine ring, and one for the two equivalent methyl-substituted carbons of the ring.
-
-
Trustworthiness & Causality: NMR is the most powerful tool for determining the structure of a molecule in solution.[8] For this compound, the simplicity of the expected spectra would strongly support the proposed C₂v symmetry of the molecule. Any deviation would immediately indicate a different isomer or the presence of impurities. 2D NMR techniques like HMBC and HSQC could be used to definitively correlate the proton and carbon signals, confirming the substitution pattern.[9]
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[10][11] A sample is ionized, and the resulting ions are separated by a mass analyzer. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental formula.[12]
-
Application to this compound:
-
Molecular Ion Peak: The molecular weight is 177.03 g/mol . HRMS would confirm the elemental formula C₆H₆Cl₂N₂.
-
Isotopic Pattern: A key diagnostic feature would be the isotopic signature of chlorine. The presence of two chlorine atoms would result in a characteristic cluster of peaks for the molecular ion at m/z [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
-
-
Trustworthiness & Causality: MS is a primary tool for confirming molecular weight and elemental composition.[13][14] The distinct isotopic pattern for chlorine makes it an exceptionally reliable method for verifying the presence and number of halogen atoms in a structure.
Computational Chemistry
-
Principle: Computational chemistry uses methods like Density Functional Theory (DFT) to calculate the properties of a molecule from first principles.[15] By solving approximations of the Schrödinger equation, these methods can predict the lowest energy 3D geometry (structure), vibrational frequencies, and NMR chemical shifts.[16][17]
-
Application to this compound:
-
Geometry Optimization: A DFT calculation would predict the optimal bond lengths, bond angles, and planarity of the molecule in the gas phase. This theoretical structure can be compared directly with experimental results from SC-XRD.
-
NMR Prediction: The theoretical ¹H and ¹³C chemical shifts can be calculated.[18] Comparing these predicted values to the experimental NMR spectrum serves as a powerful method to validate the structural assignment.
-
-
Trustworthiness & Causality: While predictive, computational chemistry provides a crucial link between theory and experiment.[19] A strong correlation between the calculated and experimental data (XRD, NMR) provides a very high level of confidence in the final structural assignment.
Comparison Summary
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths/angles, crystal packing in the solid state. | Unambiguous and definitive for solid-state structure.[2] | Requires high-quality single crystals; provides no solution-state information. |
| NMR Spectroscopy | Atomic connectivity, molecular symmetry, and 3D structure in solution. | Does not require crystals; reveals dynamic processes in solution.[7] | Structure is inferred, not directly imaged; less precise for bond lengths/angles. |
| Mass Spectrometry | Molecular weight and elemental formula; fragmentation patterns.[13] | Extremely sensitive; confirms molecular formula and isotopic composition.[11] | Provides no information on 3D structure or atomic connectivity. |
| Computational Chemistry | Predicted 3D geometry, electronic properties, theoretical spectra (NMR, IR).[15] | No experiment needed; can predict properties of unstable or hypothetical molecules.[16] | It is a model, not an experimental result; requires validation against real data. |
Visualization: Integrated Structural Elucidation Workflow
Caption: Integrated workflow for comprehensive molecular structure elucidation.
Synthesis and Recommendation
For a novel compound like this compound, no single technique is sufficient for complete and unambiguous characterization. As a senior scientist, my recommendation is to pursue an integrated, multi-technique approach:
-
Initial Confirmation: Begin with Mass Spectrometry and NMR. HRMS will confirm that you have synthesized the correct molecule with the expected formula (C₆H₆Cl₂N₂), and the chlorine isotope pattern will verify the "dichloro" aspect. NMR will confirm the substitution pattern and overall C₂v symmetry in solution.
-
Definitive Structure: Concurrently, pursue single-crystal growth for X-ray diffraction. A successful crystal structure provides the ultimate proof of the 3D atomic arrangement and reveals crucial details about intermolecular interactions (packing) in the solid state, which are vital for drug development and materials design.
-
Validation and Deeper Insight: Use computational chemistry as a validation tool. A DFT-optimized geometry should closely match the XRD structure, and predicted NMR chemical shifts should correlate well with the experimental spectrum. Discrepancies between the techniques can often reveal interesting phenomena, such as different conformations in the solid state versus in solution.
By synergistically combining the direct structural evidence from SC-XRD with the compositional proof from MS, the solution-state connectivity from NMR, and the theoretical validation from computational chemistry, a researcher can build a self-validating, comprehensive, and irrefutable case for the structure of this compound. This rigorous approach embodies the principles of scientific integrity and is the standard for publication and regulatory submission.
References
- 1. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
- 8. Small molecule-NMR | University of Gothenburg [gu.se]
- 9. youtube.com [youtube.com]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. youtube.com [youtube.com]
- 14. Mass spectrometry for multi-dimensional characterization of natural and synthetic materials at the nanoscale - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Computational chemistry - Wikipedia [en.wikipedia.org]
- 16. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 17. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 19. Computational Chemistry and Biology | Department of Pharmaceutical Chemistry [pharmchem.ucsf.edu]
A Comparative Guide to Purity Assessment of 2,3-Dichloro-5,6-dimethylpyrazine: The Role of Differential Scanning Calorimetry
In the landscape of pharmaceutical development and scientific research, the purity of a chemical compound is a cornerstone of quality, safety, and efficacy. For a compound like 2,3-Dichloro-5,6-dimethylpyrazine, a key intermediate in various synthetic pathways, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC) as a primary method for purity determination, juxtaposed with other established analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights necessary to make informed decisions in their analytical workflows.
The Imperative of Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can have profound consequences in pharmaceutical applications. They can alter the pharmacological and toxicological properties of an active pharmaceutical ingredient (API), compromise the stability of a drug product, and introduce unforeseen challenges during process scale-up. Therefore, the accurate and precise determination of purity is a non-negotiable aspect of quality control.
Differential Scanning Calorimetry: A Thermodynamic Approach to Purity
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For the purity determination of crystalline organic compounds like this compound, DSC operates on the fundamental principle of melting point depression. A pure, crystalline substance melts at a sharp, well-defined temperature. However, the presence of impurities disrupts the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature.[1] This phenomenon is described by the van't Hoff equation.[1][2][3]
The DSC method is considered an absolute method as it does not require a reference standard of the same material.[4] The technique is particularly valuable for determining the purity of materials that are greater than 98.5 mole percent pure.[1][2][3][5][6]
The van't Hoff Equation in DSC Purity Analysis
The van't Hoff equation forms the theoretical basis for purity determination by DSC. A simplified form of the equation is:
Ts = To - (RTo2X2) / ΔHf * (1/F)
Where:
-
Ts is the sample melting temperature at a specific point.
-
To is the melting point of the 100% pure substance.
-
R is the gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at Ts.
By plotting Ts against 1/F, a linear relationship is expected, and the mole fraction of the impurity (X2) can be calculated from the slope of the line.[7]
Experimental Protocol: Purity Assessment of this compound by DSC
The following protocol is a generalized procedure based on the ASTM E928 standard for purity determination by DSC.[2][3]
1. Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a volatile aluminum sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or volatilization during heating.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate to provide a reproducible and inert atmosphere.
3. DSC Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a slow, constant rate, typically between 0.5 to 2.0 °C/min. A slow heating rate allows the melting process to remain close to thermal equilibrium.[7]
-
Record the heat flow as a function of temperature until the sample has completely melted.
4. Data Analysis:
-
Integrate the melting endotherm to determine the total heat of fusion (ΔHf).
-
The instrument software will then typically perform the van't Hoff analysis by taking partial areas of the melting peak to calculate the fraction melted (F) at various temperatures (Ts).
-
A plot of Ts versus 1/F is generated, and a linear regression is applied to the data points.
-
The mole percent purity is calculated from the slope of the regression line.
Caption: Workflow for DSC Purity Analysis.
A Comparative Overview of Purity Analysis Techniques
While DSC is a powerful tool, it is essential to understand its place among other analytical techniques. The choice of method often depends on the nature of the compound, the expected impurities, and the specific requirements of the analysis.
Caption: Decision tree for selecting a purity analysis method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[8][9] It is particularly effective for non-volatile or thermally labile compounds.[8] For this compound, a reversed-phase HPLC method with UV detection would likely be a primary choice for purity assessment, especially for identifying and quantifying specific impurities. The use of a photodiode array (PDA) detector can further aid in peak purity assessment by comparing UV spectra across a single chromatographic peak.[10]
Gas Chromatography (GC)
Gas chromatography is an established technique for the analysis of volatile compounds.[11][12][13] It is highly sensitive and can be used to detect and quantify volatile impurities, such as residual solvents, in a sample of this compound.[11][12] The choice of carrier gas and detector (e.g., Flame Ionization Detector - FID) is crucial for optimal performance.[14][15]
Titrimetry
Titrimetric methods are classical analytical techniques that rely on a chemical reaction between the analyte and a reagent of known concentration (the titrant).[16][17][18][19] For a compound like this compound, which has basic nitrogen atoms, an acid-base titration could potentially be used for assay determination, which is a form of purity assessment.[18] Titrimetry is often simple, inexpensive, and highly precise when applicable.
Head-to-Head Comparison: DSC vs. Chromatographic and Titrimetric Methods
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Melting point depression of the bulk material. | Differential partitioning between a mobile and stationary phase. | Differential partitioning between a mobile gas phase and a stationary phase. | Stoichiometric chemical reaction. |
| Nature of Impurities Detected | Eutectic-forming, soluble in the melt, insoluble in the solid. | Separable, typically non-volatile or semi-volatile compounds. | Volatile and thermally stable compounds. | Reacts with the titrant. |
| Quantification | Absolute method based on thermodynamic principles. | Requires reference standards for impurity quantification. | Requires reference standards for impurity quantification. | Absolute method based on stoichiometry. |
| Sample Throughput | Relatively low due to slow scan rates. | High, with automated systems. | High, with automated systems. | Moderate, can be automated. |
| Advantages | Absolute method, no primary standard of the substance needed. | High resolution and sensitivity, widely applicable. | Very high sensitivity for volatile impurities. | High precision and accuracy, low cost. |
| Limitations | Unsuitable for amorphous or decomposing compounds; less reliable for purity <98.5%.[1][2] | Requires soluble samples and chromophores for UV detection. | Limited to volatile and thermally stable analytes. | Limited to analytes that undergo a specific, complete reaction. |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive purity profile of this compound, a multi-faceted approach is recommended. DSC serves as an excellent, orthogonal technique to chromatographic methods, providing a measure of the total mole fraction of eutectic impurities.[4] It is a powerful tool for confirming the purity of highly purified materials and can be invaluable in a research and quality control setting.
However, DSC does not identify individual impurities. Therefore, it should be used in conjunction with a high-resolution separation technique like HPLC or GC. These chromatographic methods can separate, identify, and quantify specific impurities, providing a more complete picture of the compound's purity. Titrimetry, where applicable, offers a precise and accurate assay value.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can establish a robust and reliable purity assessment strategy, ensuring the quality and integrity of critical chemical intermediates like this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. infinitalab.com [infinitalab.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. thermalsupport.com [thermalsupport.com]
- 8. moravek.com [moravek.com]
- 9. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. cup-contract-labs.com [cup-contract-labs.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 14. organomation.com [organomation.com]
- 15. agilent.com [agilent.com]
- 16. tutorchase.com [tutorchase.com]
- 17. medmuv.com [medmuv.com]
- 18. resources.saylor.org [resources.saylor.org]
- 19. Titrimetry - EAG Laboratories [eag.com]
A Comparative Guide to the Synthesis of Dichloropyrazines for Researchers and Drug Development Professionals
Dichloropyrazines are pivotal heterocyclic building blocks in the development of a wide array of chemical entities, from life-saving pharmaceuticals to advanced functional materials. The specific arrangement of the two chlorine atoms on the pyrazine ring—be it 2,3-, 2,5-, or 2,6-substitution—profoundly influences the molecule's reactivity and, consequently, the synthetic strategies required for its creation. This guide offers an in-depth comparative analysis of the prevalent synthetic methodologies for these three key dichloropyrazine isomers. By examining reaction yields, scalability, safety considerations, and the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Significance of Dichloropyrazines
The pyrazine ring, an electron-deficient aromatic system, is a privileged scaffold in medicinal chemistry. The inclusion of chlorine atoms not only modulates the electronic properties of the ring but also provides reactive handles for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions.[1] This versatility has led to the incorporation of dichloropyrazine cores in a variety of bioactive molecules and materials.
Synthesis of 2,5-Dichloropyrazine
2,5-Dichloropyrazine is a valuable intermediate, notably used in the synthesis of capsaicin receptor antagonists for treating chronic inflammatory pain.[2][3] The primary synthetic routes to this isomer start from either 2-aminopyrazine or 2-hydroxypyrazine.
Method 1: From 2-Aminopyrazine via Sandmeyer Reaction
This widely used method involves a two-step process: the initial chlorination of 2-aminopyrazine to 5-chloro-2-aminopyrazine, followed by a Sandmeyer-type diazotization and subsequent chlorination.[2]
Reaction Pathway:
Caption: Synthesis of 2,5-Dichloropyrazine from 2-Aminopyrazine.
Mechanistic Insight: The first step is an electrophilic aromatic substitution where N-chlorosuccinimide (NCS) acts as the chlorinating agent. The second step is a classic Sandmeyer reaction. The amino group is converted to a diazonium salt with sodium nitrite in strong acid. This diazonium salt is then displaced by a chloride ion, a reaction catalyzed by copper(I) chloride (often generated in situ). The mechanism is believed to involve a single electron transfer from copper(I) to the diazonium salt, generating an aryl radical and nitrogen gas, followed by chlorine transfer from a copper(II) species.[4][5]
Experimental Protocol: Synthesis of 2,5-Dichloropyrazine [2]
-
Synthesis of 5-chloropyrazine-2-amine: To a stirred solution of pyrazine-2-amine (3g, 31.545mmol) in anhydrous DCM (30mL) under a nitrogen atmosphere, add N-chlorosuccinimide (NCS) (4.2g, 30.545mmol). Heat the mixture at 40°C for 2 hours, monitoring the reaction by TLC. After completion, wash the mixture with water, dry the organic layer with sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Synthesis of 2,5-Dichloropyrazine: To a stirred solution of 5-chloropyrazine-2-amine (1g, 7.751mmol) in concentrated HCl (10mL) at -10°C, slowly add a solution of sodium nitrite (1.1g, 15.89mmol) in water over 1 hour. Stir the mixture at room temperature for 2 hours, monitoring by TLC. Neutralize the reaction mixture with a 50% NaOH solution and extract with DCM. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method 2: From 2-Hydroxypyrazine
This route involves the halogenation of 2-hydroxypyrazine, often in a two-step process involving an initial bromination followed by chlorination.
Reaction Pathway:
Caption: Synthesis of 2,5-Dichloropyrazine from 2-Hydroxypyrazine.
Mechanistic Insight: The initial bromination is an electrophilic aromatic substitution. The subsequent chlorination with phosphorus oxychloride (POCl₃) proceeds via the formation of a chlorophosphate ester intermediate from the hydroxyl group of the pyrazine. This intermediate is then displaced by a chloride ion.[6][7]
Experimental Protocol: Synthesis of a mixture of 2,5-Dichloropyrazine and 2-Chloro-5-bromopyrazine [8]
-
Synthesis of 2-hydroxy-5-bromopyrazine: Add 50 grams of 2-hydroxypyrazine to 250 milliliters of N,N-dimethyl sulfoxide and cool to 10-12°C. Add 74 grams of dibromohydantoin in portions and hold for 1 hour. Add 500 milliliters of water to precipitate the product, which is then filtered and dried to yield 80.1 g of 2-hydroxy-5-bromopyrazine.
-
Chlorination: Add the 2-hydroxy-5-bromopyrazine to 341 grams of phosphorus oxychloride and heat to 60°C for 2 hours. Pour the reaction mixture into an ice-water mixture, filter, and extract with isopropyl acetate. Concentrate the extract to obtain 72 grams of a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine (total yield of about 79%).
Comparative Analysis of 2,5-Dichloropyrazine Synthesis
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| From 2-Aminopyrazine | 2-Aminopyrazine | NCS, NaNO₂, HCl | 15% (for the second step)[2] | Well-established, good for small-scale synthesis. | Low reported yield in some cases, use of diazonium salts can be hazardous. |
| From 2-Hydroxypyrazine | 2-Hydroxypyrazine | Dibromohydantoin, POCl₃ | ~79% (two steps)[8] | Higher overall yield. | Produces a mixture of products requiring separation, POCl₃ is corrosive and moisture-sensitive. |
Synthesis of 2,6-Dichloropyrazine
2,6-Dichloropyrazine is a key intermediate in the synthesis of the anticoccidial drug sulfachloropyrazine.[9] Its synthesis often starts from 2-hydroxypyrazine or involves the direct chlorination of a pyrazine derivative.
Method 1: From 2-Hydroxypyrazine
This industrial method involves the conversion of 2-hydroxypyrazine to 2-chloropyrazine, followed by a second chlorination step.[9]
Reaction Pathway:
Caption: Industrial Synthesis of 2,6-Dichloropyrazine.
Mechanistic Insight: The first step is a chlorination using phosphorus oxychloride, similar to the synthesis of the 2,5-isomer. The second step is a direct chlorination of 2-chloropyrazine. The presence of a catalyst like triethylamine and a polar aprotic solvent like DMF facilitates the reaction.
Experimental Protocol: Industrial Production of 2,6-Dichloropyrazine [9]
-
Synthesis of 2-chloropyrazine: 2-hydroxypyrazine sodium is reacted with phosphorus oxychloride in the presence of N,N-dimethylaminopyridine as a catalyst.
-
Synthesis of 2,6-dichloropyrazine: 2-chloropyrazine is chlorinated with chlorine gas in dimethylformamide with triethylamine as a catalyst at a reaction temperature of 85-110°C.
Method 2: Direct Chlorination of 2-Chloropyrazine
The regioselectivity of the direct chlorination of 2-chloropyrazine can be controlled by the reaction conditions, particularly the presence of water, to favor either the 2,3- or 2,6-isomer.[10]
Experimental Protocol: Selective Synthesis of 2,6-Dichloropyrazine [10]
Reacting chlorine with 2-chloropyrazine in a polar organic solvent with more than 0.02 mole percent of water present (based on 2-chloropyrazine) directs the chlorination towards the 2,6-dichloropyrazine isomer.
Comparative Analysis of 2,6-Dichloropyrazine Synthesis
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| From 2-Hydroxypyrazine | 2-Hydroxypyrazine | POCl₃, Cl₂ | High (industrial process)[9] | Suitable for large-scale production, high yield. | Involves hazardous reagents like POCl₃ and chlorine gas. |
| Direct Chlorination | 2-Chloropyrazine | Cl₂, H₂O | Not specified | Allows for isomeric control. | Requires careful control of water content to ensure selectivity. |
Synthesis of 2,3-Dichloropyrazine
2,3-Dichloropyrazine is another important isomer with applications in pharmaceuticals and materials science.
Method 1: From 2,3-Dihydroxypyrazine
A traditional method involves the chlorination of 2,3-dihydroxypyrazine.[11]
Method 2: From Piperazine
A two-step process starting from piperazine has been developed.[11]
Reaction Pathway:
Caption: Synthesis of 2,3-Dichloropyrazine from Piperazine.
Experimental Protocol: Synthesis of 2,3-Dichloropyrazine from Piperazine [11]
-
Synthesis of N,N'-bischlorocarbonyl-piperazine: Piperazine hexahydrate dissolved in water is reacted with phosgene in a chlorinated lower aliphatic hydrocarbon in the presence of an acid acceptor at -10 to +20°C.
-
Chlorination: The resulting N,N'-bischlorocarbonyl-piperazine is reacted with chlorine at 150 to 170°C for 9 to 15 hours in the presence of a catalytic amount of aluminum chloride, ferric chloride, or antimony chloride.
Method 3: From 3-Chloropyrazine 1-oxide
2,3-Dichloropyrazine can also be synthesized from 3-chloropyrazine 1-oxide.[12]
Experimental Protocol: Synthesis of 2,3-Dichloropyrazine from 3-Chloropyrazine 1-oxide [12]
3-Chloropyrazine 1-oxide (2.2 g, 16.9 mmol) is added slowly to phosphorus oxychloride (10 ml) at 60°C. The mixture is then heated at reflux for 60 minutes. After cooling, the mixture is poured into ice and solid sodium acetate and extracted with dichloromethane. The product is purified by column chromatography.
Comparative Analysis of 2,3-Dichloropyrazine Synthesis
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| From Piperazine | Piperazine | Phosgene, Cl₂ | Not specified | Starts from a readily available material. | Uses highly toxic phosgene and high temperatures. |
| From 3-Chloropyrazine 1-oxide | 3-Chloropyrazine 1-oxide | POCl₃ | 46.2% | Milder conditions compared to the piperazine route. | Requires the synthesis of the starting N-oxide. |
Conclusion
The synthesis of dichloropyrazines offers a variety of routes, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the desired isomer, the scale of the reaction, the availability and cost of starting materials, and the safety and environmental considerations. For large-scale industrial production, methods with high yields and readily available starting materials, such as the synthesis of 2,6-dichloropyrazine from 2-hydroxypyrazine, are often preferred. For laboratory-scale synthesis and the preparation of diverse analogues, methods that offer flexibility and milder conditions may be more suitable. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are crucial for achieving high yields and purity of the desired dichloropyrazine isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 9. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 10. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination - Google Patents [patents.google.com]
- 11. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 12. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Structural Validation of Synthesized 2,3-Dichloro-5,6-dimethylpyrazine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, rigorous structural validation is a cornerstone of scientific integrity. The correct assignment of a molecular structure is paramount, as even minor isomeric impurities can lead to vastly different pharmacological or material properties. This guide provides an in-depth technical comparison of analytical methodologies for confirming the identity and purity of synthesized 2,3-Dichloro-5,6-dimethylpyrazine, a key intermediate in various chemical syntheses.
The guide will delve into the causality behind the selection of specific analytical techniques, presenting a self-validating system of protocols. We will explore the expected outcomes for the target molecule and compare them with a potential isomeric impurity, 2,5-Dichloro-3,6-dimethylpyrazine, to highlight the discerning power of each method.
The Synthetic Challenge: Ambiguity in Chlorination
A common synthetic route to this compound involves the direct chlorination of 2,3-dimethylpyrazine. A frequently employed reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a catalyst or under reflux conditions. While effective, this reaction can present challenges in controlling regioselectivity, potentially leading to a mixture of chlorinated products.
Besides the desired 2,3-dichloro product, the reaction may yield the monochlorinated intermediate, 2-chloro-5,6-dimethylpyrazine, if the reaction does not go to completion. Furthermore, depending on the reaction mechanism and conditions, there is a possibility of forming other dichlorinated isomers, although 2,3- and 2,5- substitution patterns are generally favored. For the purpose of this guide, we will consider the hypothetical isomeric byproduct, 2,5-dichloro-3,6-dimethylpyrazine, to illustrate the importance of a multi-faceted analytical approach.
A Multi-pronged Approach to Structural Elucidation
A single analytical technique is rarely sufficient for the unambiguous structural determination of a novel compound. A synergistic combination of spectroscopic and spectrometric methods provides a robust framework for validation. The logical workflow for the structural validation of this compound is outlined below.
Caption: Workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for distinguishing between isomers.
¹H NMR Spectroscopy
Due to the symmetry of this compound, the two methyl groups are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to show a single singlet. The presence of the electron-withdrawing chlorine atoms and the pyrazine ring will deshield the methyl protons, shifting their resonance downfield.
In contrast, the hypothetical isomer, 2,5-dichloro-3,6-dimethylpyrazine, also possesses a high degree of symmetry, with its two methyl groups being chemically equivalent. Therefore, its ¹H NMR spectrum would also exhibit a single singlet. While subtle differences in the chemical environment might lead to a slight variation in the chemical shift compared to the 2,3-isomer, ¹H NMR alone is insufficient for positive identification.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a more definitive picture. For this compound, we expect three distinct signals corresponding to:
-
The two equivalent methyl carbons.
-
The two equivalent chlorinated carbons of the pyrazine ring.
-
The two equivalent methyl-substituted carbons of the pyrazine ring.
The ¹³C NMR spectrum of 2,5-dichloro-3,6-dimethylpyrazine would also show three signals due to its symmetry. However, the chemical shifts of the ring carbons, particularly the chlorinated carbons, are expected to differ significantly from those of the 2,3-isomer due to the different substitution pattern. This difference in the carbon chemical shifts is the key to distinguishing between the two isomers.
| Compound | Structure | Expected ¹H NMR | Expected ¹³C NMR Signals |
| This compound | ![]() | Single singlet for the two methyl groups | 3 signals: C-CH₃, C-Cl, C-N |
| 2,5-Dichloro-3,6-dimethylpyrazine (Hypothetical Isomer) | (Structure not available) | Single singlet for the two methyl groups | 3 signals with different chemical shifts for the ring carbons compared to the 2,3-isomer |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data with a spectral width of approximately 15 ppm centered around 7 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Co-add 16-64 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Acquire data with a spectral width of approximately 200 ppm centered around 100 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 5-10 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition.
For this compound (C₆H₆Cl₂N₂), the molecular weight is 177.03 g/mol .[1] A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at m/z, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
The fragmentation pattern in electron ionization (EI) mass spectrometry can also offer structural clues. Expected fragmentation pathways for this compound could involve the loss of a chlorine atom, a methyl group, or cleavage of the pyrazine ring.
| Ion | m/z (for ³⁵Cl) | Significance | Expected Isotopic Pattern |
| [M]⁺ | 176 | Molecular Ion | M, M+2, M+4 in ~9:6:1 ratio |
| [M-CH₃]⁺ | 161 | Loss of a methyl group | Contains two chlorine atoms |
| [M-Cl]⁺ | 141 | Loss of a chlorine atom | Contains one chlorine atom (M, M+2 in ~3:1 ratio) |
| [M-2Cl]⁺ | 106 | Loss of both chlorine atoms | No chlorine isotopic pattern |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a volatile solvent such as dichloromethane or methanol.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a medium-polarity DB-17ms).
-
Use a temperature program that allows for the separation of the desired product from any impurities or starting materials.
-
-
MS Detection:
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-250).
-
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the product, paying close attention to the molecular ion cluster and the fragmentation pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching from the methyl groups.
-
C=N and C=C stretching within the pyrazine ring.
-
C-Cl stretching .
While the IR spectrum can confirm the presence of these key functional groups, it is generally not sufficient to distinguish between different dichlorodimethylpyrazine isomers, as they will likely exhibit similar absorption bands.
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 2900-3000 | C-H stretch (methyl) |
| 1500-1600 | C=N stretch (aromatic ring) |
| 1400-1500 | C=C stretch (aromatic ring) |
| 1000-1200 | C-H in-plane bending |
| 600-800 | C-Cl stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to expected values for the pyrazine ring and chloro- and methyl-substituents.
X-ray Crystallography: The Definitive Structure
For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. Obtaining a suitable single crystal of the synthesized this compound would definitively confirm its structure and regiochemistry, leaving no room for doubt.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
Conclusion: A Holistic and Self-Validating Approach
The structural validation of a synthesized compound like this compound requires a logical and multi-faceted analytical strategy. While techniques like IR spectroscopy can provide initial clues about the functional groups present, they lack the specificity to differentiate between closely related isomers. Mass spectrometry is essential for confirming the molecular weight and the presence of chlorine atoms through its characteristic isotopic pattern. However, it is the detailed connectivity information provided by ¹³C NMR spectroscopy that serves as the linchpin in distinguishing the desired 2,3-dichloro isomer from other potential dichlorinated byproducts. For ultimate confirmation, particularly for novel compounds or when spectroscopic data is ambiguous, single-crystal X-ray crystallography provides irrefutable proof of the molecular structure. By employing this integrated and self-validating workflow, researchers can ensure the scientific rigor and integrity of their synthetic work.
References
Reactivity comparison of 2,3-Dichloro-5,6-dimethylpyrazine with other halogenated heterocycles
A Comparative Reactivity Guide: 2,3-Dichloro-5,6-dimethylpyrazine in Halogenated Heterocycle Chemistry For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Halogenated Heterocycles
Halogenated heterocyclic compounds are foundational building blocks in modern medicinal chemistry and materials science. Their utility lies in the strategic placement of halogen atoms, which serve as versatile handles for functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. Among these, this compound stands out as a highly activated and synthetically useful substrate.
This guide provides a comparative analysis of the reactivity of this compound against other common dihalogenated heterocycles, including dichloropyridines, dichloropyrimidines, and dichloropyridazines. By examining the electronic and steric factors that govern their reactivity, this document aims to provide researchers with the insights needed for rational synthetic design.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
Theoretical Basis: Why Pyrazines are Highly Reactive
The reactivity of halogenated heterocycles in SNAr reactions is primarily dictated by the electron-deficient nature of the aromatic ring. The nitrogen atoms within the ring act as powerful electron-withdrawing groups, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and polarizing the C-Cl bonds.[1][2][3] This polarization makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles.
In the case of this compound, the two nitrogen atoms at the 1 and 4 positions work in concert to strongly activate the adjacent C2 and C3 positions. This activation is generally stronger than that observed in dichloropyridines, which have only one ring nitrogen.[4] Its reactivity is more comparable to other diazines like dichloropyrimidines and dichloropyridazines. The methyl groups, being electron-donating, slightly temper this activation but their effect is largely overcome by the powerful influence of the ring nitrogens.
Mechanism: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized workflow for the SNAr mechanism.
Comparative SNAr Data
To illustrate the reactivity differences, the following table summarizes typical outcomes for the SNAr reaction of various dichlorinated heterocycles with a common nucleophile, morpholine.
| Heterocycle | Position(s) of Cl | Typical Conditions | Yield | Comments |
| This compound | 2, 3 | K₂CO₃, Morpholine, DMSO, 100 °C, 4h | >95% (Mono-subst.) | High reactivity due to two activating N atoms. |
| 2,6-Dichloropyridine | 2, 6 | Morpholine, 150 °C, 24h | ~70% | Less activated than pyrazine; requires harsher conditions.[4] |
| 2,4-Dichloropyrimidine | 2, 4 | Morpholine, EtOH, RT, 2h | >98% (at C4) | Highly activated, with strong regioselectivity for the C4 position.[5][6] |
| 3,6-Dichloropyridazine | 3, 6 | Morpholine, EtOH, RT, 1h | >95% | Very high reactivity due to activation of both positions by the adjacent nitrogen atoms. |
Note: Data is compiled from representative literature procedures and is intended for comparative purposes. Actual results may vary.
As the data shows, this compound exhibits high reactivity, comparable to the most activated diazines and significantly greater than dichloropyridines.
Experimental Protocol: Mono-amination of this compound
This protocol describes a typical procedure for the selective mono-substitution of this compound with an amine nucleophile.
-
Reagent Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as DMSO (dimethyl sulfoxide).
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, dihalogenated heterocycles are workhorses in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with remarkable efficiency and scope.[7][8]
General Workflow for Cross-Coupling
The setup for common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination follows a general workflow, requiring careful exclusion of oxygen.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9][10] Dichloro-N-heterocycles are excellent substrates for this transformation.
Comparative Suzuki Coupling Data
| Heterocycle | Catalyst System (Typical) | Conditions | Yield (Mono-arylation) | Comments |
| This compound | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 90 °C | ~85-95% | Efficient coupling at both positions is possible. |
| 2,6-Dichloropyridine | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O, 100 °C | ~80-90% | Requires specialized phosphine ligands for high efficiency. |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O, 80 °C | ~90% (at C4) | High regioselectivity for C4 coupling is typically observed.[11] |
| 3,6-Dichloropyridazine | PdCl₂(dppf) / K₂CO₃ | DMF, 90 °C | ~85-95% | Highly reactive substrate for Suzuki couplings. |
Note: Data is compiled from representative literature and is for comparative purposes. Catalyst and ligand choice can significantly impact outcomes.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the mono-arylation of the pyrazine substrate.[13]
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent & Degassing: Add a solvent mixture (e.g., 4:1 Dioxane/Water) and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere until the starting material is consumed (typically 8-16 hours).
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[7][14] This reaction has become indispensable for the synthesis of aryl amines. The reactivity trends among the halogenated heterocycles are similar to those observed in Suzuki coupling, with diazines generally being more reactive than pyridines.
Part 3: Regioselectivity and Synthetic Strategy
A key consideration when working with dihalogenated heterocycles is regioselectivity.
-
Symmetrical Substrates: For symmetrical molecules like this compound and 2,6-dichloropyridine, the initial mono-substitution yields a single product. The introduction of the first substituent, whether electron-donating or -withdrawing, deactivates the second position towards further SNAr, often allowing for selective mono-functionalization by controlling stoichiometry.
-
Unsymmetrical Substrates: In non-symmetrical substrates like 2,4-dichloropyrimidine, the positions are electronically distinct. In SNAr reactions, nucleophilic attack almost always occurs at the C4 position due to superior stabilization of the Meisenheimer intermediate.[5][6][15] This inherent selectivity is a powerful tool in synthetic planning. Similarly, in 2-substituted-3,5-dichloropyrazines, the nature of the substituent at C2 directs nucleophilic attack to either the C3 or C5 position.[16][17][18]
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is generally superior to that of dichloropyridines and is comparable to other highly reactive diazines like dichloropyrimidines and dichloropyridazines. The symmetrical nature of the molecule simplifies mono-functionalization, making it an attractive starting material for the synthesis of complex pharmaceutical and material targets. A deep understanding of the comparative reactivity profiles presented in this guide enables chemists to make informed decisions, optimizing reaction conditions and strategically designing synthetic routes.
References
- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2,3-Dichloro-5,6-dimethylpyrazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The electron-deficient nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive core for the design of novel therapeutic agents. The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the ring. Halogenation and alkylation are common strategies to modulate the physicochemical properties and biological activities of these compounds[3][4]. This guide focuses on the potential biological profile of 2,3-Dichloro-5,6-dimethylpyrazine by comparing it with its mono-chloro, dimethyl, and other relevant analogs.
Comparative Analysis of Biological Activity
Antimicrobial Activity
Pyrazine derivatives have shown significant promise as antimicrobial agents[5]. The introduction of halogen atoms, particularly chlorine, into heterocyclic scaffolds is a well-established strategy for enhancing antimicrobial potency[4].
Structure-Activity Relationship Insights:
-
Halogenation: Studies on pyrazine-based chalcones have demonstrated that chloro-substituted derivatives exhibit notable inhibitory effects against various bacterial strains, particularly Staphylococcus species[3]. The presence of two chlorine atoms in this compound is therefore expected to confer significant antibacterial activity. The position of the halogens is also crucial; for instance, in a series of N-(pyrazin-2-yl)benzenesulfonamides, a 6-chloro substituent was found to be important for antitubercular activity.
-
Alkylation: Methyl groups can influence the lipophilicity and steric profile of a molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with target enzymes. In some series of pyrazine derivatives, alkyl substitution has been shown to modulate antimicrobial activity.
-
Combined Effect: The combination of dichloro and dimethyl substitution in this compound presents an interesting case. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl groups will influence the overall electronic properties of the pyrazine ring, which can impact its interaction with biological targets.
Comparative Data on Analogs:
To provide a quantitative perspective, the following table summarizes the antimicrobial activity of some relevant pyrazine analogs.
| Compound/Analog | Target Organism(s) | Activity (MIC in µg/mL) | Reference(s) |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 | |
| 2-chloro pyrazine-based chalcones | Staphylococcus sp. | Exhibited highest inhibitory effect in the series | [3] |
| N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles (halogenated benzyls) | Mycobacterium tuberculosis | 6.25 | [6] |
Based on this data, it is plausible to hypothesize that this compound would exhibit potent antimicrobial activity, particularly against mycobacteria and Gram-positive bacteria.
Cytotoxic Activity
The cytotoxic potential of pyrazine derivatives against various cancer cell lines is an area of active research[7]. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.
Structure-Activity Relationship Insights:
-
Halogenation and Cytotoxicity: Dichloro-substituted heterocyclic compounds have been shown to possess cytotoxic effects. For example, 3,3-dichloro-γ-lactams have demonstrated dose-dependent cytotoxicity against various cancer cell lines[8]. The presence of two chlorine atoms on the pyrazine ring of our target compound suggests a potential for cytotoxic activity.
-
Substitution Pattern: The overall substitution pattern on the pyrazine ring plays a critical role in determining cytotoxicity. In a study of substituted amides of pyrazine-2-carboxylic acids, the nature and position of the substituents on an attached phenyl ring significantly influenced the cytotoxic profile[9].
Comparative Data on Analogs:
The following table presents cytotoxic data for related heterocyclic compounds.
| Compound/Analog | Cell Line(s) | Activity (IC50) | Reference(s) |
| Pyrido[3,4-b]phenazinediones | A549, SNU-638, Col2, HT1080, HL-60 | 1.82-5.97 µM | [10] |
| 3,3-dichloro-γ-lactams | A431, HeLa, MCF-7 | Dose-dependent reduction in cell viability | [8] |
| 2-Amino-4,6-diphenylnicotinonitriles (Compound 3) | MDA-MB-231, MCF-7 | 1.81 µM, 2.85 µM | [4] |
Given the pro-apoptotic and anti-proliferative effects observed in various halogenated and substituted pyrazine analogs, it is reasonable to propose that this compound warrants investigation for its cytotoxic potential.
Experimental Methodologies
To empirically determine the biological activity of this compound and its analogs, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing antimicrobial and cytotoxic activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compounds (this compound and its analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, ensuring a final cell concentration appropriate for the assay. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for the Broth Microdilution Assay.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable density of the desired cancer cell line (e.g., HeLa, MCF-7, A549) and allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT Cytotoxicity Assay.
Signaling Pathways and Mechanisms of Action
The biological activity of pyrazine derivatives can be attributed to their interaction with various cellular targets and signaling pathways.
Potential Mechanisms of Action:
-
Antimicrobial: Halogenated pyrazines may exert their antimicrobial effects by disrupting cell membrane integrity, inhibiting essential enzymes involved in metabolic pathways, or interfering with nucleic acid synthesis.
-
Cytotoxic: The cytotoxic effects of pyrazine analogs are often linked to the induction of apoptosis through the modulation of key signaling pathways such as the p53 pathway or by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.
Generalized Signaling Pathway for Pyrazine-based Kinase Inhibitors:
Caption: Generalized Kinase Inhibition Pathway.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for investigating its biological potential. The presence of both dichloro and dimethyl substitutions suggests a high likelihood of significant antimicrobial and cytotoxic activities. The detailed experimental protocols provided in this guide offer a clear roadmap for the empirical evaluation of this compound and its novel analogs.
Future research should focus on the synthesis and comprehensive biological screening of this compound. Structure-activity relationship studies on a library of related dihalogenated and dialkylated pyrazines would be invaluable for optimizing the potency and selectivity of this promising scaffold. Further mechanistic studies will also be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, paving the way for their potential development as novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of pyrazine derivatives is paramount. These heterocyclic aromatic compounds are not only pivotal as flavor and aroma constituents in the food and beverage sector but also serve as crucial structural motifs in numerous pharmaceutical agents. Consequently, the analytical methods employed for their determination must be robust, reliable, and fit for purpose. This guide provides an in-depth comparison of the primary analytical techniques for pyrazine analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and delves into the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms.
The Analytical Imperative for Pyrazine Derivatives
Comparative Analysis of Leading Analytical Methodologies
The two most prominent techniques for the analysis of pyrazine derivatives are GC-MS and LC-MS/MS. Each possesses distinct advantages and is suited to different analytical challenges.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[1][2] The separation in GC is based on the compound's boiling point and its interaction with the stationary phase within a capillary column.[1] Following separation, the analyte is ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.[1] The use of stable isotope-labeled internal standards, such as deuterated pyrazines, is considered the "gold standard" in GC-MS analysis to correct for analytical variability and matrix effects.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Versatility for a Broader Range
LC-MS/MS is highly versatile and well-suited for non-volatile, thermally labile, and higher molecular weight compounds.[1] In liquid chromatography, separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] The subsequent use of tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification. For pyrazines, which are often found in liquid matrices like beverages, LC-MS/MS offers a direct and efficient analytical approach.[3][4]
Workflow of Analytical Methods
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of pyrazine derivatives.
Quantitative Performance: A Head-to-Head Comparison
The selection of an analytical technique is heavily influenced by its quantitative performance characteristics. The following table summarizes typical validation parameters for the analysis of pyrazines using both GC-MS and LC-MS/MS.
| Parameter | GC-MS | LC-MS/MS | Rationale for Comparison |
| Limit of Detection (LOD) | 2 - 60 ng/g[5] | 0.01 - 0.34 ng/mL[6] | Indicates the lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 6 - 180 ng/g[5] | 0.01 - 7.57 ng/mL[6] | Represents the lowest concentration at which the analyte can be accurately and precisely quantified. |
| **Linearity (R²) ** | ≥ 0.99[2] | ≥ 0.99[4] | Demonstrates the proportional relationship between analyte concentration and instrument response over a defined range. |
| Precision (%RSD) | < 16%[5] | < 15%[6] | Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Accuracy/Recovery (%) | 91.6 - 109.2%[5] | 76 - 120%[6] | Expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. |
Note: The presented data is a synthesis from multiple sources and may vary depending on the specific pyrazine derivative, sample matrix, and instrumentation.
The Cornerstone of Reliability: Cross-Validation of Analytical Methods
Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure their equivalence and the reliability of the generated data.[7] This is particularly crucial when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be compared or combined. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for cross-validation studies.
The "Why" of Cross-Validation
-
Ensures Inter-Laboratory Reproducibility: Confirms that a method will perform consistently in different laboratory environments.[7]
-
Supports Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust method validation, and cross-validation provides strong evidence of a method's reliability.[7]
-
Strengthens Data Integrity: By demonstrating agreement between different analytical approaches, cross-validation enhances confidence in the accuracy and reliability of the results.[7]
-
Facilitates Method Transfer: A successful cross-validation is a prerequisite for the smooth transfer of an analytical method from a development to a quality control setting.
A Structured Approach to Cross-Validation
The cross-validation process should be meticulously planned and documented in a protocol. The core of this process involves analyzing the same set of samples using both the original (reference) and the new (comparator) method and comparing the results against predefined acceptance criteria.
Caption: A systematic workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Reproducibility is the hallmark of a well-validated analytical method. The following are representative protocols for the analysis of pyrazine derivatives using GC-MS and LC-MS/MS.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines
This method is highly effective for the extraction and quantification of volatile pyrazines from various matrices.[8]
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample into a headspace vial.
-
Add a known amount of a deuterated internal standard (e.g., 2-Methylpyrazine-d6).[2]
-
Seal the vial immediately.
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp up to a final temperature (e.g., 240°C).[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a relevant mass range.[8]
Protocol 2: UPLC-MS/MS for Pyrazines in Liquid Matrices
This protocol is tailored for the direct analysis of pyrazines in liquid samples, such as beverages or pharmaceutical formulations.[3][8]
-
Sample Preparation:
-
Dilute the liquid sample with an appropriate solvent (e.g., mobile phase or water).
-
Add an internal standard.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[8]
-
-
UPLC-MS/MS Analysis:
-
Column: A reversed-phase column (e.g., C18).[3]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[3]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each pyrazine and the internal standard.[4]
-
Conclusion: A Commitment to Analytical Excellence
The choice between GC-MS and LC-MS/MS for the analysis of pyrazine derivatives depends on the specific analytical challenge. GC-MS remains the preferred method for volatile pyrazines, while LC-MS/MS offers greater versatility for a wider range of derivatives and complex matrices. Regardless of the chosen method, a rigorous validation in accordance with ICH guidelines is non-negotiable. Furthermore, the practice of cross-validation is an indispensable tool to ensure the consistency and reliability of analytical data, thereby upholding the principles of scientific integrity and ensuring the quality and safety of products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 6. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-5,6-dimethylpyrazine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of halogenated heterocyclic compounds, such as 2,3-dichloro-5,6-dimethylpyrazine, require a thorough understanding of their chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in regulatory standards and field-proven best practices.
Hazard Assessment and Chemical Profile
This compound is a halogenated organic compound, a class of chemicals that requires special consideration for disposal due to the persistence and potential toxicity of its breakdown products if not handled correctly.[1][2] While specific toxicological data for this exact compound is limited, its structure as a chlorinated pyrazine derivative necessitates treating it with a high degree of caution.[3]
Core Hazards:
-
Toxicity: The toxicological properties have not been fully investigated; therefore, it should be handled as a potentially hazardous substance.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination.[5]
-
Combustion Byproducts: As a chlorinated aromatic compound, improper incineration at low temperatures can potentially lead to the formation of highly toxic byproducts such as chlorobenzenes, dioxins, and furans.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—it is imperative to wear the appropriate PPE. The goal is to create a complete barrier between you and the chemical.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] | Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.[4] |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] | For operations with a splash risk (e.g., transferring solutions), supplement with a face shield.[9] |
| Body Protection | A lab coat is mandatory. For larger quantities or significant spill risk, wear impervious clothing or chemical-resistant coveralls.[4][10] | Materials like PVC or coated polyethylene offer enhanced protection. Ensure clothing has no exposed skin between the glove and sleeve.[10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] | If a fume hood is not available or if dust/aerosol formation is unavoidable, consult with your institution's safety officer about the need for respiratory protection. |
On-Site Waste Collection and Segregation: Preventing Hazardous Reactions
Proper disposal begins in the laboratory. The immediate collection and segregation of waste are critical to prevent dangerous chemical reactions and to ensure the waste stream is correctly identified for the disposal facility.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound. The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvent systems.[11]
-
Segregate Halogenated Waste: Keep halogenated organic waste separate from non-halogenated waste streams.[11] This is crucial as disposal methods, particularly incineration, are different and more stringent for halogenated compounds.[5]
-
Avoid Incompatibilities: Ensure that this compound waste is not mixed with incompatible chemicals. Key incompatibilities for pyrazine derivatives include:
-
Maintain a Closed System: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[11] Store the sealed container in a cool, dry, well-ventilated area away from heat sources.[14]
Disposal Pathway Determination
The appropriate disposal pathway is determined by the concentration of the halogenated organic compounds (HOCs) and local, state, and federal regulations. The primary and most effective method for destroying HOCs is high-temperature incineration.
Caption: Disposal decision workflow for this compound waste.
Authoritative Justification:
-
High-Temperature Incineration: This is the preferred and often mandated disposal method for halogenated organic wastes.[5] Licensed hazardous waste incinerators operate at temperatures (e.g., 800°–1500° C) and with control systems designed to ensure the complete destruction of the C-Cl bonds, converting the chlorine to hydrogen chloride (HCl), which is then scrubbed from the flue gas.[15] This process prevents the formation of toxic chlorinated byproducts.[6][16]
-
Regulatory Threshold: Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes containing total HOCs in concentrations greater than or equal to 1,000 mg/kg are typically prohibited from land disposal.[17] This makes incineration the default required method for such wastes.
Emergency Procedures for Spills and Exposure
Accidents can happen. A clear, rehearsed emergency plan is essential for mitigating harm.
In Case of a Spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[4]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[3]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[4] Label the container appropriately.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[4]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4]
-
Seek Medical Attention: In all cases of significant exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[4]
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Halogenated Heterocycles [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. hsa.ie [hsa.ie]
- 9. americanchemistry.com [americanchemistry.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. fishersci.com [fishersci.com]
- 13. biosynce.com [biosynce.com]
- 14. echemi.com [echemi.com]
- 15. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 16. Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity. | Semantic Scholar [semanticscholar.org]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 2,3-Dichloro-5,6-dimethylpyrazine
Comprehensive Safety Protocol: Handling 2,3-Dichloro-5,6-dimethylpyrazine
This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with this compound (CAS No. 32493-79-1). The protocols outlined herein are designed to ensure the highest level of safety by integrating established hazard information with best-practice laboratory procedures. Our objective is to empower you with the knowledge to handle this compound safely and effectively, minimizing exposure risk and ensuring the integrity of your research.
Immediate Safety Briefing
Before handling this compound, familiarize yourself with its primary hazards and the mandatory personal protective equipment (PPE). This table summarizes the critical, immediate information needed for safe operations.
| Hazard Classification | Required Engineering Controls | Minimum Personal Protective Equipment (PPE) |
| Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] | Certified Chemical Fume Hood | Eyes: Chemical safety goggles and a face shield. |
| Physical Form: Solid/Dust | Ventilated enclosure for weighing | Gloves: Nitrile gloves (double-gloved) for incidental contact. Butyl or Viton® gloves for extended contact or spills.[3][4] |
| Toxicity: No established Occupational Exposure Limit (OEL). | N/A | Body: Fully-buttoned laboratory coat. |
| Disposal: Hazardous Waste | N/A | Respiratory: Required if working outside a fume hood or during large cleanups (N95 for dust, or Air-Purifying Respirator with organic vapor cartridges). |
In-Depth Hazard Analysis: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and is associated with specific hazard statements that dictate our handling protocols.[1][2] A thorough understanding of these hazards is the foundation of a robust safety plan.
-
H302 - Harmful if swallowed: This indicates acute oral toxicity. Accidental ingestion of even small quantities can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing meticulous hand hygiene.[1]
-
H315 - Causes skin irritation: The compound can cause redness, itching, and inflammation upon contact with the skin. Prolonged contact may lead to more severe dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct skin exposure.[1][2]
-
H319 - Causes serious eye irritation: Direct contact with the eyes can result in significant injury, including pain, redness, and potential damage to the cornea. The use of chemical splash goggles is mandatory at all times. For tasks with a higher splash risk, such as transfers or solution preparation, a face shield must be worn in addition to goggles.[1][2]
-
H335 - May cause respiratory irritation: As a solid, the primary respiratory risk comes from inhaling airborne dust particles. Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid compound that may generate dust must be performed within a chemical fume hood to control airborne exposure.[1][2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-grounded response to the specific hazards of the chemical. Given that no occupational exposure limit (OEL) has been established for this compound, an approach of "As Low As Reasonably Achievable" (ALARA) exposure must be adopted.
Primary Engineering Control: The Chemical Fume Hood
The single most important piece of safety equipment is a properly functioning and certified chemical fume hood.
-
Mandatory Use: All weighing, transferring, and preparation of solutions involving this compound must be conducted inside a fume hood.
-
Performance: Before starting work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly. Keep the sash at the lowest possible height during operations.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required for all personnel in the laboratory where this chemical is handled.
-
Enhanced Protection: When handling larger quantities (>10g) or performing operations with a high potential for splashing (e.g., dissolution, heating), a full-face shield must be worn over the chemical splash goggles.
Skin and Body Protection
As a chlorinated aromatic compound, selecting the correct glove material is crucial. No single glove type is impervious to all chemicals indefinitely.[5] The choice depends on the type of contact.
| Glove Material | Recommended Use | Advantages | Limitations |
| Nitrile | Incidental Contact (e.g., handling vials, brief transfers). Always double-glove. | Good for general use, provides a clear indication of tears.[3] | Poor resistance to prolonged exposure to chlorinated solvents.[5] |
| Neoprene | Extended Contact (e.g., preparing stock solutions, work-ups). | Good pliability and tear resistance; protects against a range of chemicals. | Moderate resistance to some aromatic solvents. |
| Butyl Rubber | Spill Cleanup & High-Risk Ops | Excellent resistance to many organic solvents and corrosive acids. | Can be less dexterous; performs poorly with aliphatic and aromatic hydrocarbons.[5] |
| Viton® / PVA | Specialized High-Hazard Use | Excellent resistance to chlorinated and aromatic solvents.[3][4] | Expensive and may be less flexible. PVA is water-soluble and must not be used with aqueous solutions.[3][4] |
Protocol for Glove Use:
-
Always inspect gloves for tears or punctures before use.
-
For all routine handling, wear two pairs of nitrile gloves.
-
Remove the outer glove immediately upon contamination and dispose of it in the designated solid hazardous waste container.
-
Never wear gloves outside of the laboratory area.
-
Wash hands thoroughly with soap and water after removing gloves.
-
A clean, full-length laboratory coat with long sleeves is mandatory. Cuffs should be snug around the wrist.
-
Ensure shoes fully cover the feet; sandals or perforated shoes are prohibited.[6]
Respiratory Protection
While engineering controls are the primary defense, respiratory protection may be required in specific situations.
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is not typically required.
-
Potential for Dust Exposure: If handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of dust generation, a NIOSH-approved N95 respirator is the minimum requirement.
-
Spill or Emergency Response: For cleaning up a large spill or in the event of a ventilation failure, personnel must use a full-face Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including medical clearance and fit testing.
Safe Handling and Disposal Workflow
The following diagram and procedural steps outline the complete lifecycle of handling this compound in the laboratory, from receipt to final disposal.
Caption: End-to-end workflow for safe handling and disposal.
Operational Plan
-
Receiving and Storage:
-
Handling and Use (Inside a Chemical Fume Hood):
-
Before handling, ensure an appropriate spill kit and waste containers are readily accessible.
-
Don all required PPE as specified in Section 3.
-
To weigh the solid, use a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the material, avoiding any actions that could create dust.
-
Close the primary container immediately after dispensing.
-
When the procedure is complete, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol), ensuring the wipe is disposed of as solid hazardous waste.
-
-
Accidental Release Measures (Spill Plan):
-
Small Spill (in fume hood):
-
Ensure proper PPE is worn (double nitrile gloves, goggles, lab coat).
-
Gently sweep up the solid material using a dustpan and brush or absorb with a dry, inert material. Avoid raising dust.
-
Place the collected material and cleaning supplies into a sealed, labeled container for hazardous waste disposal.[7]
-
Wipe the area with a damp cloth (if compatible with the solvent) and dispose of the cloth as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate all non-essential personnel from the area.[7]
-
Alert laboratory supervisor and institutional safety office.
-
If safe to do so, prevent further spread and ensure ventilation.
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training. Await response from trained safety professionals.
-
-
Disposal Plan
Proper waste disposal is a critical final step in the safe handling process.
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, paper towels, and used spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container designated for "Solid Halogenated Organic Waste."
-
Liquid Waste: All solutions containing this compound must be disposed of in a designated, properly labeled "Halogenated Organic Liquid Waste" container. Never pour this chemical or its solutions down the drain.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. chemscene.com [chemscene.com]
- 2. 32493-79-1 this compound AKSci 3635AB [aksci.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

